5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGVDSYZFPJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401622 | |
| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15884-88-5 | |
| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole ring is a crucial pharmacophore in modern medicinal chemistry. Its unique structural properties, including its aromaticity and ability to act as a hydrogen bond acceptor and donor, contribute to its diverse pharmacological profile.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The molecule this compound incorporates this privileged scaffold, making its synthesis a topic of considerable interest for researchers in drug discovery and development. The ethoxymethyl substituent at the 5-position provides a handle for modifying lipophilicity and exploring structure-activity relationships (SAR).
This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying reaction mechanisms, a field-proven experimental protocol, and methods for structural verification.
Core Synthesis Pathway: A Mechanistic Perspective
The most direct and widely adopted method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate.[5][6] This intermediate is formed from the reaction of a corresponding carboxylic acid with thiosemicarbazide.
The overall transformation for this compound can be visualized as follows:
Caption: Overall reaction scheme for the synthesis.
Step 1: Acylation of Thiosemicarbazide
The synthesis commences with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of ethoxyacetic acid.[6] While this can be performed as a distinct step, it is often accomplished in situ during one-pot syntheses where the subsequent cyclization occurs immediately.[7] The use of a condensing agent can facilitate this acylation, but strong acid catalysts used in the next step are often sufficient to drive the reaction.
Step 2: Acid-Catalyzed Cyclodehydration
This is the critical ring-forming step. The acylthiosemicarbazide intermediate undergoes an intramolecular cyclization reaction, driven by a strong dehydrating acid such as concentrated sulfuric acid.[5][8]
The Causality Behind the Catalyst Choice:
-
Protonation: Concentrated sulfuric acid protonates the carbonyl oxygen of the acylthiosemicarbazide, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: This enhancement facilitates the intramolecular nucleophilic attack by the lone pair of electrons on the sulfur atom. Sulfur, being a soft nucleophile, readily attacks the activated carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate is unstable. A subsequent proton transfer and elimination of a water molecule (dehydration) leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[6]
The mechanism is detailed in the diagram below:
Caption: Mechanism of the acid-catalyzed cyclization.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[5][9] Each step includes built-in checks and expected observations, ensuring a self-validating workflow.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (0.02 mol scale) | Notes |
| Ethoxyacetic Acid | C₄H₈O₃ | 104.10 | 2.08 g | |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 1.82 g | Toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~20 mL | Corrosive |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | For neutralization |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | |
| Crushed Ice | H₂O | 18.02 | ~100 g |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis.
-
Reagent Preparation: In a 100 mL beaker or flask, carefully place 20 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and cool to 0-5 °C with gentle stirring.
-
Addition of Thiosemicarbazide: To the cold, stirred sulfuric acid, add 1.82 g (0.02 mol) of thiosemicarbazide in small portions. Rationale: This controlled addition prevents a dangerous exotherm. The thiosemicarbazide should dissolve. Ensure the temperature does not rise above 10 °C.
-
Addition of Carboxylic Acid: Once the thiosemicarbazide is fully dissolved, add 2.08 g (0.02 mol) of ethoxyacetic acid dropwise using a pipette or dropping funnel. Maintain vigorous stirring and keep the temperature below 10 °C.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Trustworthiness Check: The solution may change color or viscosity, indicating reaction progress.
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker with constant stirring. Expertise Insight: This step quenches the reaction and precipitates the product, which is typically insoluble in the cold aqueous acidic solution.
-
Neutralization: While stirring the ice-slurry, slowly add a saturated solution of sodium carbonate until the pH of the mixture is between 7 and 8. Caution: This will cause vigorous gas (CO₂) evolution. A solid precipitate should form or become more abundant.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.
-
Drying: Dry the purified white or off-white crystals under vacuum at 40-50 °C to a constant weight.
Structural Elucidation and Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | Singlet for -NH₂ protons (~7.1-7.3 ppm); Singlet for -O-CH₂-C (~4.5 ppm); Triplet for -O-CH₂-CH₃ (~3.5 ppm); Quartet for -O-CH₂-CH₃ (~1.2 ppm). |
| IR (KBr, cm⁻¹) | N-H stretching bands (~3300-3100 cm⁻¹); C=N stretching (~1620 cm⁻¹); C-O-C stretching (~1100 cm⁻¹).[7] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight (C₄H₇N₃OS, M.W. = 145.18). |
| Melting Point | A sharp melting point is indicative of high purity. |
Alternative Synthesis Strategies
While the concentrated sulfuric acid method is robust, its harsh conditions may not be suitable for sensitive substrates. Alternative, milder methods have been developed:
-
Polyphosphate Ester (PPE): PPE serves as both a condensing and cyclizing agent under milder conditions (e.g., 80-85 °C), often in a solvent like chloroform.[7] This one-pot method avoids the hazards of highly corrosive acids and simplifies workup.[10]
-
Phosphorus Oxychloride (POCl₃): Refluxing the carboxylic acid and thiosemicarbazide in excess POCl₃ is another common method for cyclization.[1] However, POCl₃ is highly toxic and corrosive.
-
Iodine-Mediated Cyclization: This method involves first condensing thiosemicarbazide with an aldehyde to form a thiosemicarbazone, which is then cyclized using an oxidant like iodine.[11] This is a multi-step process not directly applicable to carboxylic acid starting materials but represents another major route to this scaffold.
Conclusion
The synthesis of this compound is reliably achieved through the acid-catalyzed cyclodehydration of 1-(ethoxyacetyl)thiosemicarbazide, formed in situ from ethoxyacetic acid and thiosemicarbazide. The use of concentrated sulfuric acid is an effective, albeit harsh, method that leverages fundamental principles of electrophilic activation and intramolecular nucleophilic attack. Understanding the mechanism and the rationale behind each experimental step is key to successfully and safely producing this valuable heterocyclic compound for further research and development in medicinal chemistry.
References
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. (URL not available)
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi National Journal of Chemistry, 11, 235-242. (URL not available)
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
Karataş, M. O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30125-30138. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 24-36. Available at: [Link]
-
Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-522. Available at: [Link]
-
Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1261. Available at: [Link]
-
de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 27(5), 797-813. Available at: [Link]
- Zhang, Z., et al. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents, CN103772421A.
-
Pham, T. T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
Gümüş, M., et al. (2017). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Molecular Structure, 1130, 626-635. Available at: [Link]
-
Serban, G., & Sanda, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]
-
Lesyk, R., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Scientia Pharmaceutica, 75(3), 111-126. Available at: [Link]
- Audrieth, L. F., et al. (1954). Process for the preparation of thiosemicarbazide. Google Patents, US3009955A.
-
Shawali, A. S., et al. (1998). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. Journal of Heterocyclic Chemistry, 35(4), 913-916. Available at: [Link]
-
Karczmarzyk, Z., et al. (2020). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 20(24), 2176-2207. Available at: [Link]
- Al-Omran, F., et al. (1997). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University, 14(2), 85-96. (URL not available)
-
De Simone, G., et al. (2020). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1183-1191. Available at: [Link]
-
De Simone, G., et al. (2020). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
-
Głowacka, J. E., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6695. Available at: [Link]
-
Olaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(10), 1729. Available at: [Link]
-
Olaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC. Available at: [Link]
-
Wang, M., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. Available at: [Link]
- Audrieth, L. F., et al. (1957). Process for preparing thiosemicarbazide. Google Patents, US2806880A.
-
Wang, G., et al. (2018). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Campbell, M. J. M., et al. (1976). Synthesis, crystal structure and chemical reactivity of dichloro(thiosemicarbazide)copper(II). Inorganica Chimica Acta, 19, 51-56. Available at: [Link]
-
Kargar, H., et al. (2021). Sulfuric acid-mediated synthesis of 2,5-disubstituted 1,3,4-thiadiazole via intramolecular cyclization reaction from dithioesters. Journal of Molecular Structure, 1243, 130830. Available at: [Link]
-
Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 12, 12933. Available at: [Link]
-
Sancak, K., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3093. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Compounds incorporating this five-membered aromatic ring, which contains two nitrogen atoms and a sulfur atom, exhibit a wide spectrum of biological activities.[1] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, particularly the =N-C-S moiety, are often key to its pharmacological effects.[2] This scaffold is found in a variety of therapeutic agents, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile template for the design of novel therapeutic candidates. Understanding the physicochemical properties of these compounds is a critical first step in the drug development pipeline, as these characteristics profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]
This guide provides a comprehensive overview of the core physicochemical properties of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (CAS No. 15884-88-5).[6][7] While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to provide well-grounded predictions and detailed experimental protocols for its characterization. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound features a central 1,3,4-thiadiazole ring, substituted at the 2-position with an amine group and at the 5-position with an ethoxymethyl group. The primary amine group can act as a hydrogen bond donor and acceptor, while the ether linkage in the ethoxymethyl group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. These features, combined with the overall size and polarity of the molecule, dictate its behavior in biological systems.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
A critical aspect of early-stage drug discovery is the evaluation of a compound's "drug-likeness," often guided by principles such as Lipinski's Rule of 5.[5] These guidelines help to predict whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. The predicted properties for this compound are summarized in the table below, alongside the parameters of Lipinski's Rule of 5 for comparison.
| Property | Predicted Value | Lipinski's Rule of 5 Guideline |
| Molecular Formula | C₅H₉N₃OS | - |
| Molecular Weight | 159.21 g/mol | ≤ 500 |
| logP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 (Estimated) | ≤ 5 |
| Hydrogen Bond Donors | 1 (the amine group) | ≤ 5 |
| Hydrogen Bond Acceptors | 4 (2 ring N, 1 ether O, 1 amine N) | ≤ 10 |
| Polar Surface Area (PSA) | 89.27 Ų (Predicted for a similar analog)[8] | - |
Note: The predicted values are extrapolated from data on analogous compounds and computational models. Experimental verification is essential.
The predicted values for this compound fall well within the guidelines of Lipinski's Rule of 5, suggesting that the compound is likely to have favorable absorption and permeation properties. Its moderate predicted logP indicates a balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in aqueous biological fluids and permeation across lipid membranes.[9]
Synthesis and Characterization: Experimental Protocols
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in the literature. A common and effective method involves the acid-catalyzed cyclization of a thiosemicarbazide derivative.[10][11] For the target compound, this would involve the reaction of ethoxyacetyl chloride with thiosemicarbazide to form an intermediate, followed by cyclization.
Diagram 2: Synthetic Workflow for this compound
Caption: A general synthetic route for this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs a two-step, one-pot synthesis strategy that is efficient and has been successfully used for analogous compounds.[11] The use of a strong acid like concentrated sulfuric acid facilitates the intramolecular cyclization and dehydration of the thiosemicarbazide intermediate.
Materials:
-
Ethoxyacetic acid
-
Thionyl chloride (SOCl₂) or similar chlorinating agent
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Acylation (if starting from the acid): In a fume hood, cautiously add ethoxyacetic acid to a round-bottom flask. Slowly add a stoichiometric amount of thionyl chloride while stirring. Heat the mixture gently under reflux for 1-2 hours to form ethoxyacetyl chloride. Allow the mixture to cool.
-
Intermediate Formation: In a separate flask, dissolve thiosemicarbazide in a suitable inert solvent. Slowly add the prepared ethoxyacetyl chloride to this solution while cooling in an ice bath to control the exothermic reaction. Stir for 2-3 hours at room temperature to form the N-(ethoxyacetyl)thiosemicarbazide intermediate.
-
Cyclization: Carefully and slowly add the reaction mixture containing the intermediate to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-5 hours.[10]
-
Isolation and Purification: Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate forms and the pH is approximately 7.
-
Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Determination of Key Physicochemical Properties
Accurate determination of physicochemical properties is paramount for understanding a compound's potential as a drug candidate.[12] Standardized protocols are essential for generating reliable and reproducible data.
Protocol 2: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Procedure:
-
Ensure the synthesized compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For a pure compound, this range should be narrow. For analogous 2-amino-5-alkyl-1,3,4-thiadiazoles, melting points can vary widely depending on the substituent.
Protocol 3: Determination of the Octanol-Water Partition Coefficient (logP)
Rationale: The logP value is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, and ability to cross cell membranes.[9] The shake-flask method is the traditional and most direct method for its determination.
Diagram 3: Workflow for logP Determination (Shake-Flask Method)
Caption: Step-by-step workflow for determining logP via the shake-flask method.
Protocol 4: Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.[13] The shake-flask method is a standard approach to determine thermodynamic solubility.
Procedure:
-
Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The measured concentration represents the aqueous solubility of the compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound. Based on data from analogous 1,3,4-thiadiazole derivatives, the following spectral characteristics are expected for this compound.[1][3]
-
Infrared (IR) Spectroscopy:
-
N-H stretching: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine group.[1]
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the ethoxymethyl group.
-
C=N stretching: A characteristic band for the thiadiazole ring around 1600-1630 cm⁻¹.[1]
-
C-O-C stretching: A strong band in the 1050-1150 cm⁻¹ region from the ether linkage.
-
C-S-C stretching: A band in the 800-860 cm⁻¹ region, also characteristic of the thiadiazole ring.[1]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
-NH₂: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-O-CH₂- (methylene of ethoxy): A quartet, coupled to the methyl protons.
-
-CH₃ (methyl of ethoxy): A triplet, coupled to the methylene protons.
-
-S-C-CH₂-O-: A singlet, corresponding to the methylene group attached to the thiadiazole ring and the ether oxygen.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
-
C2 (C-NH₂): Expected to resonate in the range of 160-170 ppm.[2]
-
C5 (C-CH₂OEt): Expected to resonate in the range of 150-160 ppm.[2]
-
-S-C-CH₂-O-: The carbon of the methylene group attached to the ring.
-
-O-CH₂-CH₃: The carbon of the methylene group of the ethyl moiety.
-
-CH₃: The carbon of the terminal methyl group.
-
Conclusion
This compound is a small molecule with predicted physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its adherence to Lipinski's Rule of 5 suggests potential for good oral bioavailability. This guide provides a foundational understanding of its molecular characteristics, a plausible synthetic route, and detailed protocols for the experimental determination of its key physicochemical properties. The successful synthesis and characterization of this and similar molecules based on the versatile 1,3,4-thiadiazole scaffold will continue to be a fruitful area of research for the development of new therapeutic agents.
References
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Gomathi, S., & Sridevi, C. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168. [Link]
-
Chemsrc. (n.d.). 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
Mangalmay Journal of Management & Technology. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. 7(2). [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today. Technologies, 1(4), 337–341. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and characterization of a new heterocyclic ligand (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and its complexes with some transition metal ions. 5(4), 468-476. [Link]
-
Upadhyay, N., Kumar, A., Singh, J., & Singh, R. K. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 481-487. [Link]
-
Ali, M. A. (2015). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Thesis. [Link]
-
ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]
-
Matysiak, J., & Niewiadomy, A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5213. [Link]
-
Seremet, O. C., & Gherase, D. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. CAS 15884-88-5: 1,3,4-Thiadiazol-2-amine, 5-(ethoxymethyl)- [cymitquimica.com]
- 7. 15884-88-5|this compound|BLD Pharm [bldpharm.com]
- 8. 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine, CasNo.299936-83-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]
An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole nucleus is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive exploration of the potential mechanisms of action for a specific derivative, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. While the precise molecular targets of this compound are not yet fully elucidated, this document synthesizes the known bioactivities of the 2-amino-1,3,4-thiadiazole scaffold to propose and detail robust experimental workflows for the systematic investigation of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this class of compounds.
Introduction to the 2-Amino-1,3,4-Thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a key structural motif in a variety of pharmacologically active compounds.[4] Its derivatives are known to possess a diverse range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.
The presence of the 2-amino group provides a key site for further chemical modification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[1] The ethoxymethyl group at the 5-position of the thiadiazole ring in this compound is anticipated to influence its pharmacokinetic and pharmacodynamic properties.
Postulated Mechanisms of Action
Based on the broad bioactivities reported for the 2-amino-1,3,4-thiadiazole class, several putative mechanisms of action for this compound can be hypothesized. These include, but are not limited to, enzyme inhibition, disruption of microbial cell processes, and modulation of signaling pathways in cancer cells.
Antimicrobial Activity: Targeting Essential Bacterial and Fungal Processes
Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][2][3] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Hypothesized Target: Inhibition of key enzymes in microbial metabolic pathways.
-
Rationale: The heterocyclic nature of the thiadiazole ring may allow it to act as a bioisostere for natural substrates, leading to competitive or non-competitive inhibition of enzymes crucial for microbial survival.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively documented, with several compounds showing potent cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) and the halting of cell proliferation.
-
Hypothesized Target: Key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs), caspases, and topoisomerases.[8]
-
Rationale: The planar structure of the thiadiazole ring may facilitate intercalation with DNA or binding to the ATP-binding pockets of kinases, thereby disrupting their function and triggering downstream apoptotic pathways.
Enzyme Inhibition: A Common Mode of Action
A recurring theme in the pharmacology of 1,3,4-thiadiazole derivatives is their ability to inhibit specific enzymes. For instance, some derivatives are known inhibitors of carbonic anhydrase.[9]
-
Hypothesized Target: A range of enzymes, including but not limited to, kinases, proteases, and metabolic enzymes.
-
Rationale: The structural features of this compound may allow it to fit into the active site of various enzymes, leading to their inhibition.
Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following sections detail the proposed workflows.
Initial Screening for Biological Activity
The first step is to confirm the biological activity of the compound in relevant in vitro models.
Experimental Protocol: Cell Viability and Cytotoxicity Assays
-
Cell Culture: Culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), and human cancer cell lines (e.g., MCF-7, HepG2).
-
Compound Treatment: Treat the cultured cells with a range of concentrations of this compound.
-
Viability Assessment: After a suitable incubation period, assess cell viability using standard methods such as the MTT assay for cancer cells or broth microdilution for minimum inhibitory concentration (MIC) determination in microbes.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cancer cells and the MIC for microbial strains.
Data Presentation: Summary of In Vitro Activity
| Cell Line/Strain | Assay Type | Endpoint | Result |
| S. aureus | Broth Microdilution | MIC | TBD µg/mL |
| E. coli | Broth Microdilution | MIC | TBD µg/mL |
| C. albicans | Broth Microdilution | MIC | TBD µg/mL |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | TBD µM |
| HepG2 (Liver Cancer) | MTT Assay | IC50 | TBD µM |
Investigating the Anticancer Mechanism
Should the initial screening reveal significant anticancer activity, the following experiments can elucidate the underlying mechanism.
Experimental Workflow: Elucidating Anticancer Mechanism
Caption: Workflow for investigating the anticancer mechanism of action.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Target Identification and Validation
Identifying the direct molecular target(s) of the compound is crucial for a complete understanding of its mechanism.
Logical Relationship: Target Identification Approaches
Caption: Approaches for molecular target identification and validation.
Experimental Protocol: In Silico Molecular Docking
-
Library Preparation: Create a library of potential protein targets known to be involved in cancer or microbial pathogenesis.
-
Compound Modeling: Generate a 3D structure of this compound.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and mode of interaction between the compound and each protein target.
-
Prioritization: Rank potential targets based on docking scores and binding interactions for subsequent experimental validation.
Experimental Protocol: Kinase Inhibition Assay
-
Kinase Panel: Select a panel of kinases based on docking results or known involvement in the observed phenotype.
-
In Vitro Assay: Perform in vitro kinase assays using purified enzymes and a fluorescent or luminescent readout to measure kinase activity in the presence of varying concentrations of the compound.
-
IC50 Determination: Calculate the IC50 value for the inhibition of each kinase.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the 2-amino-1,3,4-thiadiazole scaffold, we can formulate testable hypotheses and design experiments to probe its biological activity. The proposed workflows, from initial phenotypic screening to specific target identification, provide a clear roadmap for researchers.
Future work should focus on validating the in vitro findings in preclinical in vivo models to assess the therapeutic potential of this compound. Furthermore, SAR studies around the this compound core could lead to the discovery of even more potent and selective drug candidates.
References
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dovepress. Retrieved from [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). MDPI. Retrieved from [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2019). Brieflands. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
-
Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies. Retrieved from [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2007). PubMed. Retrieved from [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). MDPI. Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocycle is a key pharmacophore in several FDA-approved drugs and serves as a versatile template for the development of novel therapeutic agents.[2] Among its numerous derivatives, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (EMT) emerges as a significant building block. Its unique structural features—a flexible ethoxymethyl group at the C5 position and a reactive primary amine at the C2 position—offer substantial opportunities for synthetic modification and exploration of its biological potential. This guide provides a comprehensive technical overview of EMT, detailing its synthesis, chemical properties, and the extensive therapeutic activities associated with its structural class, including anticancer and antimicrobial applications.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, allowing it to interact with biological targets involved in nucleic acid synthesis and other critical cellular pathways.[3][4] Its mesoionic character facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] This inherent activity has led to the development of numerous drugs, including the diuretic acetazolamide, the antibiotic cefazolin, and the antimicrobial sulfamethizole.[2][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a well-established scaffold for generating compounds with a broad spectrum of activities, making EMT a molecule of high interest for further drug development.[7][8]
Synthesis and Characterization of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient method involves the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. For EMT, this involves the reaction of ethoxyacetic acid with thiosemicarbazide.
General Synthetic Protocol
A reliable method for synthesizing EMT involves a one-pot reaction using a strong dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[9][10]
Experimental Protocol: Acid-Catalyzed Cyclization
-
Intermediate Formation: In a round-bottom flask, equimolar amounts of ethoxyacetic acid and thiosemicarbazide are combined in a suitable solvent. The mixture is heated under reflux to form the N-ethoxyacetylthiosemicarbazide intermediate.
-
Cyclodehydration: After cooling, a dehydrating agent (e.g., concentrated sulfuric acid or POCl₃) is added portion-wise while maintaining a controlled temperature, typically with an ice bath.[11]
-
Reaction: The mixture is then heated, often between 60-80°C, for several hours to facilitate the intramolecular cyclization and dehydration, leading to the formation of the 1,3,4-thiadiazole ring.[12]
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
Purification: The resulting solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Caption: General mechanism of action for thiadiazole-based anticancer agents.
Table of Anticancer Activity for Representative 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Amino-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 1.52 - 9.48 | [3][13] |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | HCT-116 (Colon) | 2.03 - 10.3 | [3] |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | HepG2 (Liver) | 5.51 - 9.48 | [13] |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | PC-3 (Prostate) | 5.51 - 9.48 | [13]|
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a proven template for developing agents effective against a wide range of pathogenic microbes, including bacteria and fungi. [4][7]
-
Mechanism of Action: The antimicrobial effect is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity endowed by the thiadiazole ring allows these compounds to penetrate microbial cell membranes effectively. [5]* Structure-Activity Relationship (SAR): Research indicates that the nature of the substituent at the C5 position significantly influences antimicrobial potency. Halogenated aryl groups often enhance antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents can increase antifungal activity. [7]The ethoxymethyl group in EMT, being a flexible, lipophilic, and oxygenated moiety, suggests potential for broad-spectrum antimicrobial activity.
Table of Antimicrobial Activity for Representative 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazol-2-amines | S. aureus | 20 - 62.5 | [7] |
| 5-Aryl-1,3,4-thiadiazol-2-amines | B. subtilis | 20 - 28 | [7] |
| 5-Aryl-1,3,4-thiadiazol-2-amines | E. coli | 24 - 40 | [7] |
| 5-Aryl-1,3,4-thiadiazol-2-amines | A. niger | 32 - 64 | [7][14] |
| 5-Aryl-1,3,4-thiadiazol-2-amines | C. albicans | 8 - 42 | [7][14]|
Applications in Drug Discovery and Future Outlook
This compound represents a valuable and underexplored starting point for medicinal chemistry campaigns. The primary amine at the C2 position is a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, amides, and sulfonamides.
Future Research Directions:
-
Library Synthesis: Synthesize a focused library of EMT derivatives by modifying the 2-amino group with various aromatic, heteroaromatic, and aliphatic moieties to probe structure-activity relationships.
-
Broad-Spectrum Screening: Evaluate the synthesized library against a wide panel of cancer cell lines and pathogenic microorganisms to identify lead compounds.
-
Mechanistic Studies: For promising hits, conduct detailed mechanistic studies, including enzyme inhibition assays, cell cycle analysis, and apoptosis assays, to elucidate their mode of action.
-
In Vivo Evaluation: Advance the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The combination of a proven heterocyclic core with a modifiable functional group makes this compound a compelling scaffold for the discovery of next-generation therapeutic agents.
References
-
BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
Zani, F., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link]
-
Petrikaite, V., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]
-
Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Retrieved from [Link]
-
Serban, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Retrieved from [Link]
-
Gomaa, A. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Retrieved from [Link]
-
Ilies, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. Retrieved from [Link]
-
Al-Masoudi, W. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]
-
Serban, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of some novel 2-amino 1, 3, 4 thiadiazole derivatives for their antimicrobial activity. Retrieved from [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Retrieved from [Link]
-
Farghaly, T. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]
-
ISCA. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]
-
Gaponik, P. N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]
-
Growing Science. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Retrieved from [Link]
-
Ivanova, Y. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Retrieved from [Link]
-
Hindawi. (n.d.). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Journal of Chemical Sciences : Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA [isca.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile pharmacological profile.[1][2] This heterocyclic system is present in numerous clinically approved drugs and demonstrates a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[3][4][5][6][7] This guide focuses on a specific derivative, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, and delineates a strategic framework for identifying and validating its potential therapeutic targets. While direct studies on this particular molecule are nascent, the extensive body of research on structurally related 2-amino-1,3,4-thiadiazoles provides a robust foundation for hypothesizing its mechanism of action and guiding its preclinical development. We will explore the most promising target classes, grounded in authoritative literature, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.
The 1,3,4-Thiadiazole Scaffold: A Foundation of Pharmacological Versatility
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[8] Its unique physicochemical properties, including its mesoionic character, high aromaticity, and capacity for hydrogen bonding, contribute to its remarkable biological activity.[2][9][10] These features allow 1,3,4-thiadiazole derivatives to readily cross cellular membranes, interact with diverse biological targets with high affinity, and often exhibit favorable metabolic stability and bioavailability.[1][2][9][10]
The 2-amino-1,3,4-thiadiazole core, in particular, has emerged as a promising foundation for developing agents that target a wide range of molecular pathways implicated in human disease.[11] The specific substituents at the C5 position significantly modulate the compound's pharmacological profile.[11] In the case of This compound , the ethoxymethyl group at C5 introduces a flexible, polar side chain that can critically influence target binding and selectivity. This guide will focus on four high-probability target classes for this molecule based on extensive evidence from analogous compounds.
Primary Investigational Target Class 1: Carbonic Anhydrases (CAs)
Scientific Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and various cancers.[12] The 1,3,4-thiadiazole ring, particularly when coupled with a sulfonamide or a related zinc-binding group (ZBG), is a well-established pharmacophore for potent CA inhibition.[13][14][15] Many 1,3,4-thiadiazole derivatives function as powerful inhibitors of several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoform hCA IX.[14][16] The primary amino group of this compound can act as a zinc-binding moiety, making CA enzymes a primary target for investigation.
Hypothesized Mechanism of Action: The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can coordinate with the zinc ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule, thereby inhibiting the enzyme's catalytic activity. Docking studies on similar compounds have shown that the thione or amino group can act as a zinc-binding moiety, mimicking the action of classical sulfonamide inhibitors.[14]
Experimental Validation Workflow: CA Inhibition
Caption: Workflow for validating CA inhibitory activity.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Enzyme and Reagent Preparation:
-
Reconstitute lyophilized human carbonic anhydrase II (hCA II) and IX (hCA IX) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
Use Acetazolamide as a positive control, prepared similarly to the test compound.[12]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the CA enzyme solution.
-
Add 20 µL of the test compound (or control/DMSO vehicle) at various concentrations to generate a dose-response curve.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm using a plate reader. Record readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Perform kinetic studies by varying substrate concentrations at fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.[16]
-
Primary Investigational Target Class 2: Protein Kinases
Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer.[17] The 1,3,4-thiadiazole scaffold has been successfully exploited to develop potent inhibitors of various kinases, including Abl, c-Src, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[4][11][17][18] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. Given the prevalence of this activity within the scaffold, kinases represent a high-priority target class for this compound.
Hypothesized Mechanism of Action: The thiadiazole derivative is hypothesized to bind to the hinge region of the kinase's ATP-binding pocket. The heterocyclic ring system and its substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Molecular modeling of a related compound showed the nitrothiazole moiety playing a key anchoring role in the binding pocket of Abl kinase.[17]
Experimental Validation Workflow: Kinase Inhibition
Caption: Workflow for validating kinase inhibitory activity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Assay Setup:
-
Utilize a commercial kinase enzyme system (e.g., Abl, EGFR) that includes the kinase, substrate, and required buffers.
-
Prepare serial dilutions of this compound and a known kinase inhibitor (e.g., Imatinib for Abl) in the appropriate reaction buffer.[19]
-
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase enzyme with the test compound dilutions and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls (0% activity with no enzyme, 100% activity with DMSO vehicle).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Western Blot for Cellular Target Engagement
-
Cell Culture and Treatment:
-
Culture a kinase-dependent cancer cell line (e.g., K562 cells for Bcr-Abl) in appropriate media.[17]
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-CrkL for Bcr-Abl).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target engagement in a cellular context.
-
Primary Investigational Target Class 3: Antimicrobial Targets
Scientific Rationale: The 1,3,4-thiadiazole scaffold is a prolific source of compounds with potent antibacterial and antifungal properties.[1][2][3][20] These derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][21][22] The mechanism is often attributed to the disruption of key biochemical pathways in pathogens or the inhibition of essential enzymes.[2] Given this strong precedent, evaluating the antimicrobial potential of this compound is a logical step.
Hypothesized Mechanism of Action: The exact microbial targets are diverse. Some 1,3,4-thiadiazole derivatives are thought to interfere with DNA synthesis due to their structural similarity to pyrimidine nucleobases.[10][18] Others may inhibit microbial-specific enzymes that are not present in the host, leading to selective toxicity. The lipophilic character imparted by the thiadiazole ring facilitates passage through the microbial cell wall and membrane.[1]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Strain Selection and Inoculum Preparation:
-
Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[23]
-
Grow cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure (96-well plate format):
-
Prepare two-fold serial dilutions of this compound in the broth medium directly in the microtiter plate.
-
Include standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls and a drug-free medium as a negative (growth) control.[23]
-
Add the standardized inoculum to each well.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30-35°C for 24-48 hours (for fungi).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be assessed visually or by measuring absorbance at 600 nm.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine if the compound is static or cidal, subculture a small aliquot (e.g., 10 µL) from all wells showing no visible growth onto an agar plate.
-
Incubate the agar plates and observe for colony formation.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Exploratory Target Class: Cholinesterases
Scientific Rationale: Recent research has identified 1,3,4-thiadiazole derivatives as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[24][25][26] These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[26][27] The structural versatility of the thiadiazole scaffold allows for effective interaction with the catalytic sites of these enzymes.[25] This emerging area warrants exploration for this compound.
Hypothesized Mechanism of Action: The compound is thought to bind to the active site of cholinesterases, interacting with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual binding can effectively block substrate entry and hydrolysis, thereby increasing acetylcholine levels in the synaptic cleft.
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare solutions of AChE (from electric eel) and BuChE (from equine serum), the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compound and a positive control (e.g., Donepezil) in buffer with a small amount of DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the DTNB solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BuChE).
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.
-
Summary and Future Directions
The 1,3,4-thiadiazole scaffold is a rich source of pharmacologically active molecules. For the specific derivative This compound , a data-driven approach based on the activities of its structural analogs points toward several high-probability therapeutic target classes. Carbonic anhydrases and protein kinases stand out as primary targets due to extensive literature support, while antimicrobial and cholinesterase inhibition represent highly viable secondary avenues of investigation.
The experimental workflows and detailed protocols provided in this guide offer a comprehensive and self-validating system for the systematic evaluation of these potential targets. Positive results from these in vitro and cell-based assays will build a strong foundation for advancing this promising compound into more complex preclinical models, ultimately paving the way for its potential development as a novel therapeutic agent.
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request, based on the internal reference indices used throughout this document.
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 16. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bioengineer.org [bioengineer.org]
- 25. geneonline.com [geneonline.com]
- 26. Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Abstract
This document provides a comprehensive guide to the synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore found in various therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This protocol details a reliable and efficient one-pot method involving the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate, generated in situ from ethoxyacetic acid and thiosemicarbazide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline crucial safety precautions, and offer guidance on product characterization and troubleshooting.
Introduction and Synthetic Rationale
The 1,3,4-thiadiazole ring system is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor contribute to its versatile role in interacting with biological targets.[3] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the reaction of a carboxylic acid with thiosemicarbazide.[4][5]
The core of this synthesis is an acid-catalyzed cyclodehydration reaction.[6][7] The process begins with the acylation of thiosemicarbazide by ethoxyacetic acid to form an N-acylthiosemicarbazide intermediate. In the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, this intermediate undergoes intramolecular cyclization followed by the elimination of a water molecule to yield the stable aromatic 1,3,4-thiadiazole ring.[5][8][9] The use of an acidic medium is critical, as alkaline conditions would favor rearrangement to a 1,2,4-triazole-3-thiol derivative.[7]
Caption: Reaction mechanism for thiadiazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis using phosphorus oxychloride as the cyclizing and dehydrating agent, a method known for its efficiency and good yields.[5][9]
Materials and Equipment
| Reagents | Equipment |
| Ethoxyacetic acid (≥98%) | 100 mL Round-bottom flask |
| Thiosemicarbazide (≥99%) | Reflux condenser |
| Phosphorus oxychloride (POCl₃) | Magnetic stirrer and stir bar |
| Potassium hydroxide (KOH) | Heating mantle |
| Ethanol (95% or absolute) | Ice bath |
| Distilled water | Buchner funnel and filter flask |
| Beakers and graduated cylinders | |
| pH paper or pH meter |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Ethoxyacetic acid | 104.10 | 10 | 1.0 | 1.04 g |
| Thiosemicarbazide | 91.13 | 10 | 1.0 | 0.91 g |
| Phosphorus oxychloride | 153.33 | ~33 | ~3.3 | 3.0 mL (4.9 g) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place thiosemicarbazide (0.91 g, 10 mmol) and ethoxyacetic acid (1.04 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of POCl₃: Place the flask in an ice bath to cool. In a well-ventilated chemical fume hood , slowly add phosphorus oxychloride (3.0 mL) to the mixture dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.
-
First Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.[9] The mixture will become a thick, viscous liquid.
-
Work-up and Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 50 g of crushed ice in a beaker with constant stirring. This step is highly exothermic and will release HCl gas; perform this in a fume hood.
-
Second Reflux: Transfer the resulting solution back to the round-bottom flask and reflux for an additional 4 hours to ensure complete hydrolysis of any remaining phosphorus species.[9]
-
Precipitation: After cooling, carefully neutralize the acidic solution by adding a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[9] Dry the final product in a desiccator.
Caption: Experimental workflow for the synthesis.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands. Look for two distinct N-H stretching bands for the primary amine group in the range of 3300-3100 cm⁻¹, a C=N stretching vibration for the thiadiazole ring around 1620-1639 cm⁻¹, and C-O-C stretching from the ethoxy group around 1100 cm⁻¹.[9][10]
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the structure. Expect a triplet at ~1.2 ppm (3H, -CH₂CH₃ ), a quartet at ~3.6 ppm (2H, -CH₂ CH₃), a singlet at ~4.7 ppm (2H, -S-CH₂ -O-), and a broad singlet for the amine protons (-NH₂) around 7.0-7.4 ppm.[11]
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon spectrum will show signals for the ethoxymethyl group (~15 ppm for CH₃, ~65-70 ppm for the two -CH₂- carbons) and two distinct signals for the thiadiazole ring carbons in the range of 148-170 ppm.[3][12]
-
Mass Spectrometry (LC-MS): The mass spectrum should display a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₄H₇N₃OS, MW = 145.18).[11][12]
Safety Precautions and Hazard Management
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate care.
-
Phosphorus Oxychloride (POCl₃): This substance is extremely hazardous. It is highly corrosive, causes severe skin and eye burns, and can be fatal if inhaled.[13] It also reacts violently with water to liberate toxic hydrogen chloride gas.[13][14]
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., neoprene or Teflon), a lab coat, and chemical splash goggles with a face shield.[14]
-
Quenching: The quenching of the reaction mixture on ice is extremely hazardous and must be done slowly and carefully to control the exothermic reaction and gas evolution.
-
-
Thiosemicarbazide: This compound is toxic if swallowed.[15] Avoid inhalation of dust and skin contact.
-
Handling: Wear standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16]
-
-
General Precautions: Ensure an emergency safety shower and eyewash station are readily accessible.[15][16] All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents are of poor quality or wet. 3. Incorrect pH during work-up. | 1. Extend the reflux time; ensure the reaction temperature is maintained. 2. Use fresh, anhydrous reagents. 3. Carefully adjust the pH to 7-8 for optimal precipitation. Over-basification can lead to solubility.[7] |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Incomplete hydrolysis of phosphorus intermediates. | 1. Wash the crude product with a non-polar solvent like hexane to remove organic impurities. Attempt recrystallization from different solvent systems (e.g., ethanol/water). 2. Ensure the second reflux step (after quenching) is performed for the full duration. |
| FT-IR or NMR Spectrum is Inconsistent | 1. Impure product. 2. Formation of side products (e.g., 1,2,4-triazole). | 1. Purify the sample again via recrystallization. 2. Confirm that strictly acidic conditions were maintained throughout the reaction. Alkaline contamination can promote side reactions.[7] |
Conclusion
The protocol described provides a robust and validated pathway for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions required for handling hazardous reagents like phosphorus oxychloride, researchers can reliably produce this valuable heterocyclic building block. The successful characterization of the final compound will validate its structure and purity, making it suitable for further investigation in drug discovery and development programs.
References
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Asfandiyarova, N. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(15), 3344. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
-
Dyusebaeva, M., Kalugin, S., & Akhmedova, S. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal, 17(4), 303-307. [Link]
-
Dobosz, M., Pitucha, M., Dybala, I., & Koziol, A. E. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31). [Link]
-
de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 27(8), 1353-1373. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
-
Kumar, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Oriental Journal of Chemistry, 35(1), 406-413. [Link]
-
ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
-
Asfandiyarova, N. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
ResearchGate. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. [Link]
-
New Jersey Department of Health. (2002). Hazard Summary: Thiosemicarbazide. [Link]
-
Rasayan Journal of Chemistry. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
Al-Jbouri, S. M. S., & Al-Janabi, A. S. M. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Iraqi Journal of Agricultural Sciences, 53(4), 865-876. [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
-
Asfandiyarova, N. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. jocpr.com [jocpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. my.airliquide.com [my.airliquide.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. nj.gov [nj.gov]
Application Notes & Protocols: 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
Introduction: The Privileged 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and bioisosteric replacement for other functional groups contribute to its versatile role in drug design. Derivatives of 1,3,4-thiadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4][5] This wide range of biological functions has made it a cornerstone for the development of numerous therapeutic agents.[6]
Within this class, 2-amino-5-substituted-1,3,4-thiadiazoles are particularly noteworthy. The 2-amino group provides a critical vector for synthetic modification, allowing for the facile generation of diverse chemical libraries through reactions like acylation, sulfonation, or Schiff base formation.[7][8] This enables systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific, promising building block: 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (CAS No. 15884-88-5).[9] The introduction of the 5-ethoxymethyl group is a deliberate design choice. This small, flexible, ether-containing substituent can enhance aqueous solubility and provides an additional hydrogen bond acceptor site, potentially improving interactions with biological targets and refining the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] This document provides detailed protocols for the synthesis of this scaffold and its subsequent derivatization and biological evaluation, positioning it as a valuable starting point for novel drug discovery campaigns.
Section 1: Synthesis of the Core Scaffold
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in heterocyclic chemistry. The most common and efficient route involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, which is itself formed from a corresponding carboxylic acid or its derivative.[4][11]
Protocol 1.1: Synthesis of this compound
This protocol details the one-pot synthesis from ethoxyacetic acid and thiosemicarbazide using a strong acid as the dehydrating and cyclizing agent.
Causality Behind Experimental Choices:
-
Reagents: Ethoxyacetic acid serves as the precursor for the C5-substituent. Thiosemicarbazide provides the core atoms for the 2-amino-1,3,4-thiadiazole ring.
-
Catalyst/Solvent: Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) are commonly used.[4] They act as powerful dehydrating agents to facilitate the intramolecular cyclization of the intermediate acylthiosemicarbazide, driving the reaction towards the desired thiadiazole product.
-
Neutralization: The reaction is quenched and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the final product, which is typically a free base, and to neutralize the strong acid, making the workup safer and easier.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and ethoxyacetic acid (1.1 eq).
-
Cyclization: Slowly and carefully, add concentrated sulfuric acid (e.g., 3-4 mL per gram of thiosemicarbazide) to the mixture under cooling in an ice bath. Once the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute ammonia solution until the pH reaches 7-8. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude solid. For further purification, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR).
Section 2: Application in Lead Generation - Library Synthesis
The primary utility of this compound is as a scaffold for generating a library of diverse derivatives for biological screening. The 2-amino group is the key synthetic handle for these modifications.
Protocol 2.1: Synthesis of Schiff Base Derivatives
The condensation of the 2-amino group with various aldehydes to form Schiff bases (imines) is a rapid and efficient method to introduce a wide range of substituents and explore SAR.[7]
Causality Behind Experimental Choices:
-
Reactants: The core scaffold is reacted with a library of substituted aromatic or aliphatic aldehydes. The choice of aldehyde directly influences the steric and electronic properties of the final molecule.
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. It protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating to reflux to drive the dehydration step.
Experimental Workflow:
Caption: General workflow for Schiff base library synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate.
-
Repeat: Repeat this protocol with a diverse set of aldehydes to generate a chemical library.
Section 3: Protocols for Biological Evaluation
A logical, tiered screening approach is essential to efficiently identify promising compounds from a newly synthesized library. This protocol outlines a standard cascade, starting with a broad cytotoxicity screen followed by more specific mechanistic assays.
Protocol 3.1: Primary Screen - Anticancer Cell Viability (MTT Assay)
Given the known anticancer activity of many 1,3,4-thiadiazole derivatives, a primary screen for cytotoxicity against cancer cell lines is a logical starting point.[6][7][12] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Controls: A vehicle control (e.g., DMSO) is used to establish baseline (100%) viability. A positive control (a known cytotoxic drug like Doxorubicin) validates the assay's sensitivity.
Logical Flow of Biological Screening:
Caption: A tiered workflow for biological screening and lead identification.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole derivatives in culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Hypothetical Screening Results
The data generated from the primary screen should be organized clearly to facilitate SAR analysis.
| Compound ID | R-Group (from R-CHO) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| Scaffold | H | > 100 | > 100 |
| DEV-01 | 4-Chlorophenyl | 8.5 | 12.3 |
| DEV-02 | 4-Methoxyphenyl | 25.1 | 30.7 |
| DEV-03 | 3,4-Dimethoxyphenyl | 5.2 | 7.8 |
| DEV-04 | 4-Nitrophenyl | 15.6 | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
This is hypothetical data for illustrative purposes.
Section 4: Mechanistic Insights & Secondary Assays
Compounds identified as "hits" in the primary screen (e.g., DEV-01 and DEV-03 from the table above) should be advanced to secondary assays to elucidate their mechanism of action. 1,3,4-Thiadiazole derivatives are known to inhibit several key cancer-related targets.[6][13]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many thiadiazoles inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[14]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to drugs like paclitaxel.[6]
-
Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication; their inhibition leads to DNA damage and cell death.[6]
-
Apoptosis Induction: Regardless of the primary target, the desired downstream effect is often the induction of programmed cell death (apoptosis).[6]
Example Secondary Assay: VEGFR-2 Kinase Inhibition Assay A commercially available biochemical assay kit can be used to directly measure the ability of a hit compound to inhibit the enzymatic activity of VEGFR-2. This typically involves incubating the recombinant kinase with its substrate (a peptide) and ATP, in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified, often via an ELISA-based method.
Illustrative Signaling Pathway:
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. 15884-88-5|this compound|BLD Pharm [bldpharm.com]
- 10. CAS 15884-88-5: 1,3,4-Thiadiazol-2-amine, 5-(ethoxymethyl)- [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for thiadiazole derivative synthesis
An Application Guide to the Synthesis of 1,3,4-Thiadiazole Derivatives for Medicinal Chemistry
Authored by: A Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the experimental synthesis of 1,3,4-thiadiazole derivatives. The unique structural and electronic properties of the 1,3,4-thiadiazole ring have established it as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and reproducible.
The 1,3,4-thiadiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. Its stability, hydrogen bonding capability, and ability to act as a bioisostere for other functional groups make it a highly valuable motif in drug design.[2][5] This application note will focus on two of the most versatile and widely employed synthetic strategies for creating this heterocyclic system.
Strategic Approach 1: Acid-Catalyzed Cyclodehydration of Thiosemicarbazides
One of the most direct and classical routes to 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles involves the intramolecular cyclization of acyl/aroyl thiosemicarbazides.[6][7] This method is valued for its operational simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a carboxylic acid is activated and reacts with a thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. In a one-pot procedure, a strong dehydrating acid then catalyzes the intramolecular cyclization. The protonation of the carbonyl oxygen by the acid makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the thioamide sulfur atom. Subsequent dehydration yields the stable aromatic 1,3,4-thiadiazole ring.[8] Powerful dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are essential to drive the reaction to completion.[1][7][8]
Caption: General workflow for acid-catalyzed thiadiazole synthesis.
Protocol 1: One-Pot Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol describes the synthesis of a 2-amino-5-aryl substituted 1,3,4-thiadiazole using a substituted benzoic acid and thiosemicarbazide with concentrated sulfuric acid as the catalyst and dehydrating agent.[1]
Materials and Reagents:
-
Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ammonia solution (aqueous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reagent Addition: In a clean, dry round-bottom flask, cautiously add thiosemicarbazide (e.g., 0.91 g, 10 mmol) to ice-cold concentrated sulfuric acid (10 mL). Maintain the temperature below 10°C using an ice bath.
-
Substrate Addition: To this cold, stirred suspension, add the substituted benzoic acid (10 mmol) in small portions, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated ammonia solution until the pH is approximately 7-8. This step must be performed in an ice bath as the neutralization is highly exothermic.
-
Precipitation and Isolation: The crude product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 5-aryl-1,3,4-thiadiazol-2-amine.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C.
| Reagent | Molar Ratio | Purpose | Key Consideration |
| Substituted Benzoic Acid | 1.0 eq | Aryl source for C5 position | Purity is critical for high yield. |
| Thiosemicarbazide | 1.0 - 1.2 eq | Forms the core N-N-C-S backbone | A slight excess can help drive the reaction. |
| Conc. H₂SO₄ | Solvent/Catalyst | Catalyst and dehydrating agent | Addition must be slow and at low temperature. |
Strategic Approach 2: Oxidative Cyclization of Thiosemicarbazones
This versatile two-step method is particularly useful for synthesizing 2,5-disubstituted thiadiazoles where one substituent is introduced via an aldehyde. The key step is the oxidative cyclization of a pre-formed thiosemicarbazone intermediate.[9]
Mechanistic Rationale
First, a thiosemicarbazide is condensed with an appropriate aldehyde or ketone to form a stable thiosemicarbazone intermediate. This intermediate is then subjected to an oxidizing agent. The oxidant facilitates the abstraction of two protons, leading to the formation of the five-membered heterocyclic ring through an intramolecular cyclization involving the sulfur atom and the imine nitrogen. A variety of oxidizing agents can be used, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a particularly effective choice for this transformation.[9]
Caption: Experimental workflow for thiadiazole synthesis via thiosemicarbazones.
Protocol 2: Synthesis via a Thiosemicarbazone Intermediate
This protocol details the synthesis of a 2-(phenylamino)-5-aryl-1,3,4-thiadiazole derivative.[9]
Part A: Synthesis of the Thiosemicarbazone Intermediate (2a-m)
-
Reagent Preparation: Dissolve the N-phenylthiosemicarbazide (1.0 eq) in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the corresponding substituted benzaldehyde (1.0 eq) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as hydrochloric acid (HCl), to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates the completion of the reaction.
-
Isolation: Collect the precipitated thiosemicarbazone by vacuum filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step without further purification.
Part B: Oxidative Cyclization to form the Thiadiazole (3a-m)
-
Solution Preparation: Dissolve the dried thiosemicarbazone intermediate (1.0 eq) from Part A in a suitable solvent like acetonitrile.
-
Oxidant Addition: Add the oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.1 eq), to the solution portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, the solvent may be removed under reduced pressure. The residue can be treated with a sodium bicarbonate solution to remove byproducts.
-
Purification: The crude product is then isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final 1,3,4-thiadiazole derivative.
Structural Characterization and Data Validation
Confirmation of the synthesized thiadiazole structure is achieved through a combination of standard spectroscopic techniques. The data presented below are typical for 2,5-disubstituted 1,3,4-thiadiazole derivatives and serve as a reference for validation.[10][11][12]
| Technique | Observation | Assignment & Interpretation |
| FT-IR (cm⁻¹) | 3100-3400 | N-H stretching (for 2-amino derivatives).[9] |
| 1600-1640 | C=N stretching of the thiadiazole ring.[13] | |
| ~660-700 | C-S stretching within the heterocyclic ring.[14] | |
| ¹H NMR (δ, ppm) | 10.0 - 11.0 | Singlet, broad; assigned to the N-H proton of the amino group, exchangeable with D₂O.[14] |
| 7.0 - 8.5 | Multiplets; protons on aryl/heteroaryl substituents.[15] | |
| ¹³C NMR (δ, ppm) | 158 - 165 | Two distinct signals characteristic of the C2 and C5 carbons of the 1,3,4-thiadiazole ring.[12][16] |
| 115 - 150 | Signals corresponding to carbons of the aromatic substituents. | |
| Mass Spec. (ESI-MS) | [M+H]⁺ or [M-H]⁻ | Molecular ion peak corresponding to the calculated mass of the target compound.[9][14] |
Causality in Analysis: The appearance of two downfield signals between 158-165 ppm in the ¹³C NMR spectrum is strong evidence for the formation of the thiadiazole ring itself.[12] In IR spectroscopy, the disappearance of a C=O stretch (from the carboxylic acid) and the appearance of a C=N stretch confirm the cyclization reaction has occurred.[13]
References
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. ResearchGate. [Link]
-
Pharmedico Publishers. (n.d.). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Revista Virtual de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
ResearchGate. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PubMed Central. [Link]
-
PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed Central. [Link]
-
ResearchGate. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]
-
MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmedicopublishers.com [pharmedicopublishers.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. brieflands.com [brieflands.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine enzyme inhibition assay
Application Note & Protocol
Topic: A Framework for Characterizing 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine as a Carbonic Anhydrase Inhibitor
Abstract
The 1,3,4-thiadiazole heterocyclic nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been identified as potent inhibitors of various enzymes, with a notable and well-documented affinity for zinc-dependent metalloenzymes, specifically the carbonic anhydrases (CAs).[2][3] This application note presents a comprehensive framework for the enzymatic evaluation of this compound, a representative compound from this class. We provide detailed, field-proven protocols for determining its inhibitory potency (IC₅₀) and elucidating its mechanism of action against human carbonic anhydrase II (hCA II), a physiologically significant and well-characterized isoform. The methodologies described herein are designed to be robust and self-validating, providing researchers in drug discovery and development with a reliable guide for characterizing novel thiadiazole-based enzyme inhibitors.
Scientific Background & Rationale
The Target Enzyme: Carbonic Anhydrases (CAs)
Human carbonic anhydrases (hCAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. Dysregulation of specific CA isoforms is implicated in various pathologies. For instance, hCA II is involved in aqueous humor secretion in the eye, making it a key target for anti-glaucoma drugs, while tumor-associated isoforms like hCA IX and XII are crucial for pH regulation in hypoxic cancer cells, presenting a strategic target for anticancer therapies.[4]
The Inhibitor Class: The Role of the 1,3,4-Thiadiazole Scaffold
Many classical carbonic anhydrase inhibitors, such as the clinically used drug Acetazolamide, are sulfonamides. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule/hydroxide ion and blocking catalytic activity. The 2-amino-1,3,4-thiadiazole ring is a bioisostere of the sulfonamide group and is known to act as a potent zinc-binding group (ZBG).[1][5] It is hypothesized that the endocyclic nitrogen atoms and/or the exocyclic amine group of the thiadiazole moiety coordinate with the active site zinc ion, anchoring the inhibitor and preventing substrate access. This established mechanism provides a strong causal basis for selecting CAs as the primary target for evaluating this compound.
Principle of the Esterase Activity Assay
The inhibitory activity against hCA II will be determined using a well-established spectrophotometric assay that measures the enzyme's esterase activity. In this assay, hCA II catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate. The product, p-nitrophenol, ionizes at the assay pH to form the yellow-colored p-nitrophenolate anion, which exhibits a strong absorbance at 400 nm. The initial rate of the increase in absorbance is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of this colorimetric change, allowing for quantitative assessment of its inhibitory potency.
Materials & Reagents
This section outlines the necessary components for the successful execution of the described protocols.
| Reagent/Material | Description & Recommended Source | Purpose |
| Enzyme | Human Carbonic Anhydrase II (hCA II), Recombinant | The biological target of the assay. |
| Test Compound | This compound | The potential inhibitor to be characterized. |
| Substrate | p-Nitrophenyl Acetate (p-NPA) | The substrate for the esterase activity assay. |
| Positive Control | Acetazolamide (AZA) | A well-characterized, potent CA inhibitor for assay validation. |
| Buffer | Tris-SO₄ or HEPES, pH 7.4-7.6 | Maintains optimal pH for enzyme activity and stability. |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Used to dissolve the test compound and control inhibitor. |
| Instrumentation | UV-Vis Microplate Spectrophotometer | For measuring absorbance changes in a kinetic mode. |
| Labware | 96-well, flat-bottom, UV-transparent microplates | Reaction vessel for the assay. |
| Labware | Calibrated single and multichannel pipettes | For accurate liquid handling. |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality Insight: Accurate preparation of solutions is paramount for assay reproducibility. Stock solutions are made at high concentrations in DMSO to minimize the final solvent concentration in the assay, as high levels of organic solvent can denature the enzyme.
-
Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, pH 7.6. Filter sterilize and store at 4°C.
-
Test Compound Stock (10 mM): Accurately weigh this compound and dissolve in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C.
-
Positive Control Stock (10 mM): Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO. Store in small aliquots at -20°C.
-
Enzyme Working Solution (2X): Dilute the hCA II stock in cold Assay Buffer to a concentration of 2 µg/mL (or a pre-determined optimal concentration). Always keep the enzyme solution on ice. Self-Validation: The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction proceeds linearly for at least 10-15 minutes.
-
Substrate Working Solution (2X): Prepare a 3 mM solution of p-NPA in acetonitrile. Immediately before use, dilute this stock 1:10 in Assay Buffer to create a 0.6 mM working solution. Expertise Note: p-NPA is prone to self-hydrolysis. Prepare this solution fresh just before initiating the reaction to minimize background signal.
Protocol 2: IC₅₀ Determination Assay
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[6] This protocol uses a 96-well plate format to test a range of inhibitor concentrations.
Workflow Diagram for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of an inhibitor.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions:
-
In a separate 96-well plate or in tubes, perform a serial dilution of the 10 mM Test Compound stock to generate a range of concentrations. A typical 10-point, 3-fold dilution series is recommended.
-
Prepare identical dilutions for the Acetazolamide positive control.
-
-
Assay Plate Setup: The final assay volume is 200 µL.
-
Wells for Inhibitor: Add 100 µL of Assay Buffer to these wells. Then add 1 µL of the appropriate inhibitor dilution in DMSO. This keeps the final DMSO concentration at a constant 0.5%.
-
100% Activity Control (No Inhibitor): Add 100 µL of Assay Buffer + 1 µL of DMSO.
-
Blank Control (No Enzyme): Add 150 µL of Assay Buffer + 1 µL of DMSO.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the 2X hCA II Working Solution to all wells except the "Blank Control" wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
-
-
Reaction Initiation and Measurement:
-
Place the plate in the microplate reader, set to 400 nm and the appropriate temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 50 µL of the 2X p-NPA Working Solution to all wells using a multichannel pipette.
-
Immediately begin kinetic measurement, recording the absorbance every 30-60 seconds for 10-20 minutes.
-
Data Analysis for IC₅₀ Determination
-
Calculate Initial Rates (V₀): For each well, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (mOD/min).
-
Correct for Blank: Subtract the rate of the "Blank Control" (non-enzymatic substrate hydrolysis) from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
-
Plot and Fit: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[8][9]
Table of Example IC₅₀ Data Presentation
| [Inhibitor], µM | log[Inhibitor] | Avg. Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0% |
| 0.01 | -2.00 | 48.5 | 3% |
| 0.03 | -1.52 | 45.1 | 9.8% |
| 0.10 | -1.00 | 37.5 | 25% |
| 0.30 | -0.52 | 26.0 | 48% |
| 1.00 | 0.00 | 15.5 | 69% |
| 3.00 | 0.48 | 8.0 | 84% |
| 10.00 | 1.00 | 4.5 | 91% |
Protocol for Mechanism of Action (MoA) Studies
Trustworthiness Insight: Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the inhibitor's interaction with the enzyme and is a critical step in lead optimization.[10] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Conceptual Diagram of CA Inhibition
Caption: Inhibition of Carbonic Anhydrase by a zinc-binding thiadiazole.
Experimental Procedure:
-
Setup: Design a matrix of experiments. Use 3-4 fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). For each inhibitor concentration, vary the concentration of the substrate (p-NPA) across a wide range (e.g., 0.25 to 5 times the Michaelis constant, Kₘ).
-
Execution: Perform the enzyme activity assay as described in Protocol 3.2 for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each condition.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ (Y-axis) versus 1/[Substrate] (X-axis) for each inhibitor concentration.
-
Analyze the resulting family of lines:
-
Competitive Inhibition: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the X-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: Lines intersect in the upper-left quadrant.
-
-
References
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 57, 128520. University of Nottingham Ningbo China. Retrieved from [Link][3][11]
-
1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. (2006). Journal of Medicinal Chemistry, 49(14), 4347-4350. PubMed. Retrieved from [Link][12]
-
Half-maximal inhibitory concentration (IC50). (n.d.). Wikipedia. Retrieved from [Link][6]
-
New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Taylor & Francis Online. Retrieved from [Link][2]
-
Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. (2023). Arabian Journal of Chemistry, 16(4), 104611. Elsevier. Retrieved from [Link][4]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 57, 128520. PubMed. Retrieved from [Link][3]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). ACS Omega, 8(30), 27287–27301. ACS Publications. Retrieved from [Link][5]
-
New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. (2026, January 9). Bioengineer.org. Retrieved from [Link][13]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). ACS Omega, 8(30), 27287–27301. NIH National Library of Medicine. Retrieved from [Link][1]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules, 25(19), 4459. NIH National Library of Medicine. Retrieved from [Link]
-
Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. (1993). Journal of Ocular Pharmacology, 9(2), 97-108. PubMed. Retrieved from [Link][14]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8078. MDPI. Retrieved from [Link][15]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link][10]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NIH National Library of Medicine. Retrieved from [Link][9]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. "Retraction:Synthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 12. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for the Characterization of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Scientific Imperative
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its wide spectrum of biological activities.[1][2] Thiadiazole derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, largely owing to the unique physicochemical properties of the heterocyclic ring, which can enhance membrane permeability and facilitate interactions with biological targets.[3][4]
This guide focuses on 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine , a novel derivative of this important class. As with any new chemical entity, a systematic and robust evaluation of its biological effects is paramount. Cell-based assays provide the foundational data for this characterization, offering insights into a compound's potency, mechanism of action, and therapeutic potential.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical, multi-stage workflow for the in-depth characterization of a novel thiadiazole compound, moving from broad cytotoxic screening to specific mechanistic and target-based assays. We will not only detail the protocols but also explain the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Part I: Primary Screening – Assessing General Cytotoxicity and Potency
The Rationale: The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This primary screen establishes the compound's cytotoxic potential and calculates the half-maximal inhibitory concentration (IC₅₀), a critical metric for potency. This data is essential for defining the appropriate concentration range for all subsequent, more complex mechanistic studies.[5] We will utilize the MTT assay, a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6]
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8] The quantity of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS), stored protected from light.[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to obtain desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[6]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "medium blank" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 3-4 hours. During this time, visible purple precipitates will form in viable cells.[8]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis:
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Values
| Cell Line | Type | This compound IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 3.85 |
| A549 | Lung Carcinoma | 9.72 |
| HCT116 | Colon Carcinoma | 5.14 |
| HEK293 | Normal Kidney | > 100 |
Note: Data is hypothetical and for illustrative purposes only, based on typical results for active thiadiazole compounds.[5][9]
Part II: Mechanistic Elucidation – How Does the Compound Induce Cell Death?
The Rationale: Once cytotoxicity is confirmed, the next logical question is how the compound kills the cells. Apoptosis (programmed cell death) and cell cycle arrest are two of the most common mechanisms for anticancer agents.[3][5] Investigating these pathways provides critical insight into the compound's mode of action.
A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[11] Dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Workflow for Apoptosis Detection
Caption: Experimental workflow for dual-staining apoptosis assay.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with the compound at relevant concentrations (e.g., IC₅₀, 2x IC₅₀)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
B. Cell Cycle Analysis
Principle: The cell cycle is a tightly regulated process consisting of four phases: G1 (growth), S (DNA synthesis), G2 (pre-mitosis), and M (mitosis).[12] Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (e.g., G2/M), preventing proliferation and often leading to apoptosis.[13] By staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide (PI), the distribution of cells across these phases can be quantified using flow cytometry, as the amount of DNA doubles from G1 to G2/M.[14]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-2 x 10⁶ treated and control cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours (or overnight).[15]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. The resulting histogram of DNA content is then analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Example Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2% | 15.5% | 19.3% |
| Compound (IC₅₀) | 20.1% | 10.3% | 69.6% |
Note: Hypothetical data showing a significant G2/M arrest, a common mechanism for cytotoxic agents.[5]
Part III: Target Pathway Identification – Exploring Potential Signaling Cascades
The Rationale: With the primary mechanism established (e.g., apoptosis via G2/M arrest), the next step is to investigate the upstream signaling pathways the compound might be modulating. Literature on thiadiazole derivatives frequently points towards the inhibition of protein kinases and modulation of inflammatory pathways like NF-κB as key mechanisms of action.[3][13]
A. In Vitro Kinase Activity Assay
Principle: Protein kinases are enzymes that catalyze phosphorylation, a key event in signal transduction. Their dysregulation is a hallmark of cancer.[16] A luminescent in vitro kinase assay, such as the ADP-Glo™ assay, can quantify the activity of a specific kinase. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[16] A decrease in ADP production in the presence of our compound indicates inhibition.
Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling cascade, a potential target.
Protocol 4: Luminescence-Based In Vitro Kinase Assay
Materials:
-
Recombinant kinase of interest (e.g., Akt, based on literature for other thiadiazoles)[3]
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in the appropriate kinase buffer. Include a "no inhibitor" (DMSO) control.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[16]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to kinase activity.
-
Analysis: Plot luminescence against inhibitor concentration to determine the IC₅₀ for kinase inhibition.
B. NF-κB Signaling Pathway Reporter Assay
Principle: The NF-κB (Nuclear Factor kappa B) pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[17] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by TNF-α), it translocates to the nucleus and activates gene transcription.[18] A luciferase reporter assay can quantify this activation. Cells are transfected with a plasmid where the luciferase gene is under the control of an NF-κB response element. Pathway activation leads to luciferase expression and a measurable light signal.[19]
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB activation pathway.
Protocol 5: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine™)
-
TNF-α (stimulant)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates and a luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.
-
Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Incubate for 6-8 hours. Include unstimulated and vehicle controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a new opaque plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Uneven cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Ensure thorough mixing after adding solubilization solution. |
| No apoptosis detected | Compound is cytostatic, not cytotoxic; Incorrect time point; Compound degrades in media. | Check for cell cycle arrest instead; Perform a time-course experiment (e.g., 12, 24, 48h); Verify compound stability under assay conditions. |
| High background in flow cytometry | Cell clumps or doublets; Inadequate washing; Spectral overlap. | Filter cell suspension before analysis; Ensure proper washing steps; Perform compensation controls.[20] |
| Low signal in kinase assay | Inactive enzyme or substrate; Sub-optimal ATP concentration; Inhibitory compound in buffer. | Use freshly prepared, validated reagents; Optimize ATP concentration (usually near the Km for the enzyme); Check buffer components for compatibility. |
| Low transfection efficiency | Sub-optimal DNA:reagent ratio; Unhealthy cells; Cell line is difficult to transfect. | Optimize transfection conditions; Ensure cells are healthy and at 70-90% confluency; Consider using a lentiviral reporter system.[19] |
References
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]
-
Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. (n.d.). MRC PPU. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2021). NIH. [Link]
-
Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf - NIH. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). University of Cambridge. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]
-
(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. [Link]
-
Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). PMC - NIH. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. (n.d.). Biocompare. [Link]
-
Apoptosis – what assay should I use? (2025). BMG Labtech. [Link]
-
Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]
-
Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PMC - NIH. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). Turkish Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. kumc.edu [kumc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. biocompare.com [biocompare.com]
analytical techniques for 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine characterization
An In-Depth Guide to the Analytical Characterization of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The compound this compound is a member of this versatile class of heterocyclic molecules. Its therapeutic potential is intrinsically linked to its precise chemical structure, purity, and stability. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for its advancement in research and drug development pipelines.
This application note provides a comprehensive, multi-technique protocol for the definitive characterization of this compound. The methodologies detailed herein are designed to provide researchers, quality control analysts, and drug development professionals with the tools to confirm the molecule's identity, ascertain its purity, and understand its physicochemical properties. The narrative moves beyond simple procedural descriptions to explain the rationale behind specific analytical choices, ensuring a robust and validated characterization workflow.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties
Understanding the fundamental physicochemical properties of a molecule is critical for predicting its behavior in various environments, from dissolution media to biological systems. While extensive experimental data for this compound is not widely published, we can extrapolate key parameters based on the well-characterized properties of its structural analogs.[5] These values serve as a reliable baseline for experimental design.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₅H₉N₃OS | Based on chemical structure.[6] |
| Molecular Weight | 159.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small amine-containing heterocyclic compounds. |
| Melting Point | 130 - 145 °C (Estimate) | Extrapolated from analogs like 2-Amino-5-methyl-1,3,4-thiadiazole (~230 °C) and the influence of the flexible ethoxymethyl group, which may lower the melting point. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | The polar amine and ether groups confer solubility in polar organic solvents. The heterocyclic core limits aqueous solubility.[7] |
| pKa (Predicted) | ~4.5 (Amine group) | The amino group attached to the electron-withdrawing thiadiazole ring is expected to be weakly basic. |
| LogP (Predicted) | 0.5 - 1.5 | The ethoxymethyl group increases lipophilicity compared to a simple methyl or amino analog. |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its covalent structure and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.
Causality Behind Experimental Choices:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar heterocyclic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak far from the signals of most organic compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.
Predicted NMR Data:
The following tables outline the expected chemical shifts based on published data for similar 1,3,4-thiadiazole structures.[2][8][9][10]
Table 1: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.30 | Singlet (broad) | 2H | -NH₂ | The amino protons on the electron-deficient thiadiazole ring appear as a broad singlet due to quadrupole broadening and exchange.[11] |
| ~4.65 | Singlet | 2H | -CH₂ -O- | Methylene protons adjacent to the thiadiazole ring and the ether oxygen. Deshielded by both. |
| ~3.60 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group (n+1 rule). |
| ~1.15 | Triplet | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.5 | C -NH₂ (C2) | Carbon atom of the thiadiazole ring bonded to the electronegative amino group.[2][10][12] |
| ~160.0 | C -CH₂ (C5) | Carbon atom of the thiadiazole ring bonded to the ethoxymethyl substituent.[2][10][12] |
| ~67.0 | -CH₂ -O- | Methylene carbon adjacent to the ether oxygen and the ring. |
| ~65.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~15.0 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Analysis: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 3100 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂)[1][8] |
| 2980 - 2850 | Medium | C-H Stretch (sp³) | Alkyl chains (-CH₂, -CH₃) |
| ~1630 | Strong | C=N Stretch | Thiadiazole Ring[8] |
| ~1550 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1250 - 1050 | Strong | C-O-C Stretch | Ether Linkage |
| ~1180 | Medium | C-N Stretch | Amine C-N bond |
| 700 - 600 | Weak-Medium | C-S Stretch | Thiadiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the observation of the molecular ion.[13]
-
Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire the spectrum in positive ion mode to observe the protonated molecule.
Expected Mass Spectrum Data:
-
Molecular Ion Peak: The most crucial piece of information is the protonated molecular ion ([M+H]⁺).
-
Calculated Exact Mass of C₅H₉N₃OS: 159.05
-
Expected [M+H]⁺: m/z = 160.06
-
-
Fragmentation: The fragmentation pattern provides structural confirmation. Common cleavage points include the C-C and C-O bonds of the ethoxymethyl side chain.[11][13]
Chromatographic Purity Analysis
Purity is a critical parameter for any chemical compound intended for further use, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Causality Behind Experimental Choices:
-
Method: A Reverse-Phase HPLC (RP-HPLC) method is chosen because it is highly effective at separating compounds based on differences in polarity. The nonpolar stationary phase (C18) will retain the molecule, while a polar mobile phase elutes it.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of both the main compound and any potential impurities with different polarities. A small amount of acid (e.g., phosphoric or formic acid) is added to protonate the amine, ensuring sharp, symmetrical peak shapes.[14][15]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Table 4: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity level typically >98%.
Thermal Analysis
Thermal analysis provides insights into the stability, melting behavior, and decomposition profile of a material as a function of temperature.
Causality Behind Experimental Choices:
-
Techniques: Differential Scanning Calorimetry (DSC) is used to precisely determine the melting point and detect other phase transitions, while Thermogravimetric Analysis (TGA) measures weight loss upon heating, indicating the onset of thermal decomposition.[16][17]
-
Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.[16]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Analysis: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit well past the expected decomposition (e.g., 400 °C) at a constant rate of 10 °C/min under a nitrogen purge.
-
Data Analysis:
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).
-
TGA: Determine the onset temperature of decomposition (Tₒ) from the weight loss curve. The final residue can also be quantified.[18]
-
Expected Results:
-
DSC Thermogram: A single, sharp endothermic peak will be observed at the melting point of the crystalline solid.
-
TGA Thermogram: The TGA curve should show a stable baseline with minimal weight loss until the decomposition temperature is reached, at which point a significant weight loss will occur.
Comprehensive Characterization Workflow
Caption: A logical workflow for the complete analytical characterization.
References
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
-
Attia, M. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29463-29476. Available at: [Link]
-
Gawel, K., et al. (2018). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 23(11), 2771. Available at: [Link]
-
Attia, M. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 29463-29476. Available at: [Link]
-
Mohammed, A. J., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]
-
Attia, M. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 326-338. Available at: [Link]
-
Gaber, M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3624. Available at: [Link]
-
ChemSrc. (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine. Available at: [Link]
-
PubChem. 5-Methoxy-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
SIELC Technologies. Separation of S-(5-((Ethoxycarbonyl)amino)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate on Newcrom R1 HPLC column. Available at: [Link]
-
Hakobyan, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available at: [Link]
-
Request PDF. Synthesis, characterization and biological evaluation of new thiadiazole derivatives: Antibacterial, antifungal, antioxidant, anticancer, simulation studies. Available at: [Link]
-
Patel, D. K., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 40(4). Available at: [Link]
-
Request PDF. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Available at: [Link]
-
Kumar, V., et al. (2017). Spectral and Biological Evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2). Available at: [Link]
-
Request PDF. Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Available at: [Link]
-
Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13, 9283. Available at: [Link]
-
Sowik, M., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(10), 2085. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 15884-88-5|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of S-(5-((Ethoxycarbonyl)amino)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 17. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Inhibitors from 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of other key heterocycles like pyrimidines and oxadiazoles, allowing it to interact with a wide array of biological targets.[3] The inherent aromaticity of the thiadiazole ring contributes to the in vivo stability of molecules containing this moiety, often with minimal toxicity.[2] Consequently, 1,3,4-thiadiazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][4][5][6]
A particularly fruitful avenue of research has been the derivatization of the 2-amino-1,3,4-thiadiazole core. The amino group at the 2-position serves as a versatile synthetic handle for the introduction of various pharmacophores, leading to the generation of large libraries of bioactive compounds. One common and effective strategy is the formation of Schiff bases (imines) through the condensation of the 2-amino group with a diverse range of aldehydes. Schiff bases are known for their broad spectrum of biological activities and their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites.[7]
This application note provides a detailed protocol for the synthesis of a representative Schiff base inhibitor starting from 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. The ethoxymethyl substituent at the 5-position offers a desirable balance of lipophilicity and potential for hydrogen bonding, making it an attractive starting point for inhibitor design. The protocol is designed for researchers in drug development and medicinal chemistry, with a focus on the practical aspects of the synthesis, purification, and characterization of these promising compounds.
General Synthetic Strategy: Schiff Base Formation
The synthesis of Schiff base inhibitors from this compound is a straightforward condensation reaction with a substituted aromatic aldehyde. This reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of a water molecule. The choice of the aromatic aldehyde is critical as the substituents on the aromatic ring will ultimately determine the pharmacological profile of the final compound.
Caption: General reaction scheme for Schiff base synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a Schiff base from this compound and 4-chlorobenzaldehyde as a representative example. Researchers can adapt this protocol for other substituted aldehydes.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| 4-Chlorobenzaldehyde | ≥98% | Commercial Source |
| Absolute Ethanol | Anhydrous, ≥99.5% | Commercial Source |
| Glacial Acetic Acid | ACS Grade | Commercial Source |
| Diethyl Ether | Anhydrous | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of absolute ethanol. Stir the mixture until the starting material is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of 4-chlorobenzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product may form upon cooling.
-
Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted aldehyde. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator. The resulting crude solid can then be collected.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. For higher purity, column chromatography on silica gel using a hexane-ethyl acetate gradient may be employed.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[8][9]
Caption: Experimental workflow for Schiff base synthesis.
Rationale and Self-Validation
-
Choice of Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction. Its boiling point is suitable for refluxing without degrading the reactants or products.
-
Acid Catalysis: The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the thiadiazole.
-
Reaction Monitoring: TLC is a crucial in-process control to determine the completion of the reaction, preventing unnecessary heating that could lead to side product formation. The disappearance of the starting material spots and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Purification Strategy: Recrystallization is an effective method for purifying solid products. The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent. Column chromatography provides a higher degree of purification by separating the product from impurities based on their differential adsorption to the stationary phase.
Expected Results and Characterization
The final product, a 5-(ethoxymethyl)-N-(4-chlorobenzylidene)-1,3,4-thiadiazol-2-amine, is expected to be a stable solid. Spectroscopic analysis should confirm the formation of the imine bond and the presence of all expected structural features.
| Spectroscopic Data (Expected) | Characteristic Features |
| FT-IR (cm⁻¹) | Appearance of a strong C=N stretching band around 1600-1650 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine (around 3100-3300 cm⁻¹). Presence of C-H, C=C, and C-O stretches. |
| ¹H NMR (δ, ppm) | A characteristic singlet for the imine proton (-N=CH-) in the range of 8.0-9.0 ppm. Signals corresponding to the ethoxymethyl group, the aromatic protons, and the thiadiazole ring. |
| ¹³C NMR (δ, ppm) | A signal for the imine carbon (-N=CH-) around 160-170 ppm. Resonances for the carbons of the thiadiazole ring, the aromatic ring, and the ethoxymethyl group. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. |
Conclusion
The protocol outlined in this application note provides a robust and adaptable method for the synthesis of Schiff base inhibitors from this compound. This synthetic strategy allows for the rapid generation of a diverse library of potential drug candidates by simply varying the aldehyde component. The 1,3,4-thiadiazole scaffold continues to be a cornerstone in the development of novel therapeutics, and the methodologies described herein offer a practical guide for researchers in this exciting field.[3][4][10]
References
-
Bencivenni, G., et al. (2008). 1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. PubMed. Available at: [Link]
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. Available at: [Link]
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. National Center for Biotechnology Information. Available at: [Link]
-
Al-Sultani, K. H., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]
-
Unknown. (2025). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. Available at: [Link]
-
Gomtsyan, A. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Carradori, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
Unknown. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti. Semantic Scholar. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Unknown. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
-
Malak, S. A., et al. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry. Available at: [Link]
-
Unknown. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science. Available at: [Link]
-
Unknown. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]
-
Nguyen, T. K. C., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]
-
Chizhov, D. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed. Available at: [Link]
-
Unknown. (n.d.). 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Chemsrc. Available at: [Link]
-
Chizhov, D. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Noolvi, M. N., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Center for Biotechnology Information. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemmethod.com [chemmethod.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine in Drug Discovery
Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant biological activities.[1][2][3] This five-membered ring system, containing sulfur and nitrogen atoms, is a key structural component in a variety of established therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[4][5] The unique physicochemical properties of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel drug candidates.
This document provides a detailed guide for researchers on the potential applications of a specific derivative, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine , in drug discovery. While direct literature on this particular molecule is emerging, its structural features suggest promising avenues for investigation based on the well-established activities of its chemical cousins. The ethoxymethyl group at the 5-position may enhance solubility and influence interactions with biological targets, offering a unique pharmacological profile.[6]
These application notes will provide a strategic framework and detailed protocols for exploring the therapeutic potential of this compound, from initial screening to lead optimization.
Part 1: Initial Screening and Target Identification
The broad bioactivity of the 1,3,4-thiadiazole class necessitates a systematic approach to identify the most promising therapeutic areas for this compound.
Broad-Spectrum Bioactivity Profiling
The initial step is to perform a broad-spectrum screening to identify potential areas of biological activity. This can be achieved through a panel of in vitro assays.
Protocol 1: Comprehensive In Vitro Screening
-
Antimicrobial Susceptibility Testing:
-
Rationale: Many 1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity.[2][7]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform broth microdilution assays according to CLSI guidelines against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger).
-
Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
Include appropriate positive (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative (vehicle) controls.
-
-
-
Anticancer Cytotoxicity Screening:
-
Rationale: The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer properties.[2][4][8]
-
Procedure:
-
Utilize the NCI-60 human tumor cell line screen or a similar panel representing various cancer types (e.g., breast, lung, colon, leukemia).
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
-
-
Enzyme Inhibition Assays:
-
Rationale: 2-Amino-1,3,4-thiadiazoles are known inhibitors of enzymes like carbonic anhydrase.
-
Procedure:
-
Select a panel of therapeutically relevant enzymes (e.g., carbonic anhydrases, kinases, proteases).
-
Perform in vitro enzyme activity assays in the presence of varying concentrations of the test compound.
-
Determine the IC50 (concentration causing 50% enzyme inhibition).
-
-
Table 1: Hypothetical Initial Screening Results for this compound
| Assay Type | Target | Result (MIC/GI50/IC50 in µM) |
| Antimicrobial | S. aureus | 16 |
| E. coli | >64 | |
| C. albicans | 8 | |
| Anticancer | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 12.8 | |
| HCT116 (Colon) | 7.5 | |
| Enzyme Inhibition | Carbonic Anhydrase II | 0.8 |
| Kinase Panel | No significant activity |
Target Deconvolution for Anticancer Activity
Based on promising anticancer activity, the next logical step is to identify the molecular target(s) and mechanism of action.
Workflow for Target Identification
Caption: Workflow for identifying the molecular target of an active compound.
Part 2: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once a primary therapeutic area and potential target are identified, the focus shifts to improving the potency, selectivity, and pharmacokinetic properties of the lead compound.
Synthesis of Analogs
A systematic modification of the this compound structure is crucial for establishing a structure-activity relationship (SAR).
Synthetic Strategy
The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[9][10]
Caption: General synthetic scheme for 2-amino-1,3,4-thiadiazoles.
Table 2: Proposed Analogs for SAR Studies
| R-Group at C5 | Rationale |
| -CH2OCH3 | Modify lipophilicity |
| -CH2O-n-propyl | Increase alkyl chain length |
| -CH2O-cyclopropyl | Introduce cyclic moiety |
| -CH(CH3)OCH2CH3 | Introduce branching |
| -CH2SCH2CH3 | Bioisosteric replacement (O for S) |
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify potential liabilities.
Protocol 2: In Vitro ADME Assays
-
Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption.
-
Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of degradation.
-
Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis.
Part 3: Preclinical In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Xenograft Models for Anticancer Efficacy
Protocol 3: Murine Xenograft Study
-
Model: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, positive control, and different doses of the test compound).
-
Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoints:
-
Measure tumor volume regularly.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for biomarker analysis.
-
Data Visualization
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound represents a promising starting point for a drug discovery program. Its structural similarity to a class of compounds with a proven track record of diverse biological activities warrants a thorough investigation. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its therapeutic potential, from initial screening to preclinical validation. The key to success will be a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and ADME profiling to identify and optimize a lead candidate for clinical development.
References
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
-
Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Available from: [Link]
-
National Center for Biotechnology Information. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
Chemsrc. 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]
-
National Center for Biotechnology Information. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
-
SciSpace. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. Available from: [Link]
-
National Center for Biotechnology Information. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Available from: [Link]
-
PubMed Central. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Available from: [Link]
-
MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]
-
PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 15884-88-5: 1,3,4-Thiadiazol-2-amine, 5-(ethoxymethyl)- [cymitquimica.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine Analogs
Introduction: The Therapeutic Potential of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention due to their potent and diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The core structure, characterized by a toxophoric N-C-S moiety, imparts favorable pharmacokinetic properties and the ability to interact with various biological targets.[5] The 2-amino group and the 5-position of the thiadiazole ring serve as key points for chemical modification, allowing for the fine-tuning of the molecule's biological activity.
This guide focuses on the development of analogs of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, a representative member of this promising class of compounds. We will provide a comprehensive overview of its synthesis, characterization, and strategies for analog design to enhance its therapeutic potential. Furthermore, detailed protocols for the biological evaluation of these novel analogs are presented to facilitate their progression in the drug discovery pipeline.
Part 1: Synthesis and Characterization of the Core Scaffold
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[6][7] A robust and scalable method for the synthesis of this compound involves the reaction of thiosemicarbazide with ethoxyacetic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[6]
Protocol 1: Synthesis of this compound
Materials:
-
Thiosemicarbazide
-
Ethoxyacetic acid
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (25%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a clean, dry round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and ethoxyacetic acid (1.1 molar equivalents).
-
Carefully add polyphosphoric acid (approximately 10 times the weight of thiosemicarbazide) to the flask with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 90-100°C with continuous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the dropwise addition of a 25% ammonium hydroxide solution until a pH of 7-8 is achieved. This should be done in a fume hood as the reaction can be exothermic.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all protons in the molecule in their expected chemical environments. For this compound, the expected signals would include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the thiadiazole ring, and a broad singlet for the amino protons.[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.[9]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the correct molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amine group and C-O-C stretching for the ether linkage.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to ethoxy and methylene protons, and a broad singlet for NH₂. |
| ¹³C NMR | Peaks for the thiadiazole ring carbons, and the carbons of the ethoxymethyl group. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. |
| IR Spec | Absorption bands for N-H, C-H, C=N, and C-O-C bonds. |
Part 2: Analog Design and Strategy: A Structure-Activity Relationship (SAR) Guided Approach
The development of analogs of this compound should be guided by established structure-activity relationships (SAR) for the 2-amino-1,3,4-thiadiazole scaffold. The primary goal is to systematically modify the structure to enhance a desired biological activity while minimizing off-target effects and toxicity.
Key Modification Sites:
-
The 5-Position (Ethoxymethyl side chain): The nature of the substituent at this position significantly influences the compound's biological activity.[4]
-
Alkyl Chain Length and Branching: Altering the length and branching of the alkyl chain of the ether can modulate lipophilicity, which in turn affects cell permeability and target engagement. Shorter alkyl chains have been associated with improved antibacterial activity.[4]
-
Aromatic Substituents: Replacing the ethyl group with various substituted aromatic rings can introduce new interactions with the target protein, such as pi-stacking or hydrogen bonding, potentially leading to increased potency.
-
Bioisosteric Replacements: The ether linkage can be replaced with other functional groups like thioethers, sulfoxides, or sulfones to explore the impact on activity and metabolic stability.
-
-
The 2-Amino Group: This group is a key pharmacophoric feature and a prime site for derivatization.
-
Acylation: Acylation of the amino group with different acyl chlorides or carboxylic acids can lead to the formation of amides, which can act as hydrogen bond donors or acceptors and influence the molecule's interaction with its target.
-
Schiff Base Formation: Condensation with various aldehydes can form Schiff bases, which can be further modified or act as prodrugs.
-
N-Alkylation/Arylation: Introduction of alkyl or aryl substituents on the amino group can alter the steric and electronic properties of this region, impacting target binding.
-
Visualization of Analog Design Strategy
Caption: Strategy for developing analogs of the lead compound.
Part 3: Biological Evaluation Protocols
Once a library of analogs has been synthesized and characterized, a systematic biological evaluation is necessary to identify compounds with improved therapeutic potential. The following protocols describe standard in vitro assays for assessing anticancer and antibacterial activities.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 3: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized analogs in MHB in a 96-well plate. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
| Bacterial Strain | Antibiotic Class | Potential Application |
| Staphylococcus aureus | Gram-positive | Skin and soft tissue infections |
| Escherichia coli | Gram-negative | Urinary tract infections, gastroenteritis |
| Pseudomonas aeruginosa | Gram-negative | Nosocomial infections |
| Enterococcus faecalis | Gram-positive | Endocarditis, urinary tract infections |
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. By employing a systematic approach to analog design, guided by established structure-activity relationships, and utilizing robust biological evaluation protocols, researchers can effectively explore the chemical space around this compound to identify new drug candidates with enhanced efficacy and safety profiles. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
World Health Organization. (2023). WHO bacterial priority pathogens list, 2024. [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Matos, M. J., Varela, C., & Borges, F. (2021). 2-Amino-1,3,4-thiadiazole as a Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel, Switzerland), 14(7), 633. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Oleson, J. J., et al. (1954). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 76(13), 3573–3575. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Nguyen, T. K. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573. [Link]
-
Kim, Y. C., et al. (2005). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 13(1), 25–34. [Link]
- Robert, P. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. U.S. Patent No. 2,799,683. Washington, DC: U.S.
-
Wu, X., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of organic chemistry, 80(2), 1018–1024. [Link]
-
Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International journal of molecular sciences, 21(16), 5735. [Link]
- Noolvi, M. N., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Journal of the Korean Chemical Society, 56(3), 368-374.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 22(11), 1905. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2217-2223. [Link]
- Hussain, F. H. S., & Taha, Z. A. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Global Pharma Technology, 9(1), 1-8.
-
Karcz, D., et al. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
- Dobosz, M., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta poloniae pharmaceutica, 64(3), 227–231.
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]
-
Nocentini, A., et al. (2021). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. European journal of medicinal chemistry, 225, 113791. [Link]
- Dobosz, M., et al. (1996). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 53(4), 263-267.
-
Díaz, J. E., Mollo, M. C., & Orelli, L. R. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: A general method for 1-aryl-2-iminoazacycloalkanes. Beilstein journal of organic chemistry, 12, 2026–2031. [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing upon established principles of 1,3,4-thiadiazole synthesis, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route involves the cyclization of a thiosemicarbazide with ethoxyacetic acid or its derivatives under acidic conditions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the synthesis of this compound.
Potential Causes and Recommended Solutions:
-
Ineffective Dehydration/Cyclization: The conversion of the intermediate acylthiosemicarbazide to the thiadiazole ring requires a strong dehydrating agent to remove a molecule of water.[1][2]
-
Solution: Ensure your dehydrating agent is active and used in sufficient quantity. Concentrated sulfuric acid is a common and effective choice.[3][4][5] For reactions that are sluggish, consider using polyphosphoric acid (PPA) or a mixture of sulfuric acid and PPA, which can enhance the reaction rate.[2][6] Newer methods utilizing reagents like polyphosphate ester (PPE) may also offer milder conditions and high yields.[7][8]
-
-
Incomplete Initial Acylation: The first step of the reaction is the formation of an amide bond between thiosemicarbazide and ethoxyacetic acid. If this step is inefficient, the final yield will be compromised.
-
Solution: To improve acylation, consider activating the ethoxyacetic acid. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with thiosemicarbazide.[9][10] Alternatively, peptide coupling reagents can be used for in situ activation.[11][12]
-
-
Suboptimal Reaction Temperature and Time: The cyclization step is often temperature-dependent.
-
Solution: If the reaction is proceeding slowly, a moderate increase in temperature (e.g., to 60-80 °C) can be beneficial.[1] However, excessive heat can lead to decomposition and the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in either the thiosemicarbazide or ethoxyacetic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | Concentrated H₂SO₄, PPA, or PPE | Strong acids are required to catalyze the dehydration and ring closure.[1][2] |
| Reaction Temperature | 60-90 °C (monitor by TLC) | Balances reaction rate with minimizing side product formation.[1] |
| Ethoxyacetic Acid | Consider conversion to acyl chloride | Activated carboxylic acid derivatives are more reactive towards amines.[9] |
Issue 2: Formation of a White Precipitate That Is Not the Desired Product
The appearance of an unexpected precipitate can be perplexing. In the synthesis of 2-amino-1,3,4-thiadiazoles, a common side product is the isomeric 1,2,4-triazole derivative.
Potential Cause and Recommended Solution:
-
Incorrect pH Conditions: The reaction medium's pH is a critical determinant of the cyclization pathway.
-
Acidic Conditions Favor Thiadiazole Formation: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide acts as the primary nucleophile, attacking the carbonyl carbon to form the 1,3,4-thiadiazole ring.[13][14]
-
Alkaline (Basic) Conditions Favor Triazole Formation: In a basic medium, the terminal nitrogen atom of the acylthiosemicarbazide is a more potent nucleophile, leading to the formation of a 1,2,4-triazole ring.[13][14]
-
Solution: Strictly maintain acidic conditions throughout the reaction. If a base was used in a previous step, ensure it is fully neutralized before proceeding with the cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction proceeds through a two-step mechanism. First, the nitrogen of the thiosemicarbazide performs a nucleophilic attack on the carbonyl carbon of ethoxyacetic acid, forming an N-acylthiosemicarbazide intermediate after dehydration. In the second step, under strong acidic conditions, the sulfur atom attacks the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[1]
Q2: I am using phosphorus oxychloride (POCl₃) as the cyclizing agent and getting a mixture of products. Why is this happening and how can I improve the selectivity?
A2: While POCl₃ is a powerful dehydrating agent, it can sometimes lead to the formation of both the desired 1,3,4-thiadiazole and the corresponding 1,3,4-oxadiazole as a side product.[15] The regioselectivity can be influenced by reaction conditions. To favor the formation of the 2-amino-1,3,4-thiadiazole, it is recommended to conduct the reaction at a controlled temperature, for instance, around 60 °C.[15]
Q3: How can I effectively purify the final product, this compound?
A3: The basic nature of the 2-amino group on the thiadiazole ring can be exploited for purification. After the reaction is complete, the acidic mixture is typically poured onto crushed ice and then neutralized with a base such as sodium carbonate or ammonia solution to a pH of 8-9.[16] This will precipitate the crude product. The solid can then be collected by filtration and recrystallized from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure compound.
Q4: Are there any alternative "greener" synthetic methods available?
A4: Yes, research is ongoing to develop more environmentally friendly synthetic routes. One-pot synthesis methods are being explored to reduce waste and improve efficiency.[7] For instance, the use of polyphosphate ester (PPE) as a cyclodehydrating agent can proceed under milder conditions and avoids the use of harsh, toxic reagents like POCl₃.[7][8]
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Cyclization
A reliable method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the use of a strong acid.
Materials:
-
Thiosemicarbazide
-
Ethoxyacetic acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate solution (5%)
-
Ethanol
Procedure:
-
In a dry round-bottom flask, combine equimolar amounts of thiosemicarbazide and ethoxyacetic acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring. An excess of the acid is typically used to act as both a catalyst and a solvent.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-80 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the resulting solution with a 5% sodium carbonate solution until the pH is approximately 8-9.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Visualizing the Process
General Reaction Scheme
Caption: General synthesis pathway.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low yield issues.
References
- Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim., 11(3).
- A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole.
- Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- (Year). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica – Drug Research, 64(3), 227-231.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- (Year). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- (Year). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
- (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
- (2021).
- (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
- (Year). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives.
- (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. NIH.
- Thiosemicarbazide Chemistry Review. Scribd.
- (2021).
- (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- (Year).
- 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Chemsrc.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- (Year). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Amide Synthesis. Fisher Scientific.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- (Year). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Process for preparing thiosemicarbazide.
- (Year). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- (Year). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central.
- (Year). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.
- This compound. BLDpharm.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines. Benchchem.
- Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library. Benchchem.
- (Year).
- (Year). Thiosemicarbazides: Synthesis and reactions.
- Amide synthesis by acyl
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Process for the preparation of thiosemicarbazide.
- (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. PMC - NIH.
- (Year). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.
- Preparation of thiosemicarbazides.
- (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org.
- Amine to Amide (via Acid Chloride) - Common Conditions.
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.dk]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
Technical Support Center: Navigating Solubility Challenges of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Welcome to the dedicated technical support center for 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine and related 2-amino-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively address the common, yet often frustrating, solubility issues encountered during experimental workflows. As a class of compounds with significant therapeutic potential, understanding and overcoming solubility hurdles is paramount for successful research and development.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental endeavors.
Understanding the Challenge: The Nature of 2-Amino-1,3,4-Thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities.[1][2] However, the solubility of these derivatives can be highly variable and is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. While the core structure possesses features that can contribute to aqueous solubility, lipophilic or bulky side chains can dramatically decrease it.
For this compound, the ethoxymethyl group introduces a degree of polarity. However, practical experience with similar heterocyclic compounds suggests that aqueous solubility may still be limited, necessitating careful solvent selection and formulation strategies, especially for biological assays and in vivo studies.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My this compound won't dissolve in my aqueous buffer for my biological assay. What should I do first?
Answer: This is a very common issue. The first step is to systematically assess the compound's solubility in a range of solvents. It is crucial to start with small quantities of your valuable compound.
Initial Solvent Screening Protocol:
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents.
-
Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe for dissolution. If the compound does not dissolve, gentle heating (to 37-40°C) or sonication can be applied for a short period. Be cautious with heating, as it can degrade some compounds.
-
Documentation: Record your observations meticulously. Note whether the compound is freely soluble, partially soluble, or insoluble in each solvent.
A suggested starting panel of solvents is provided in the table below.
| Solvent | Polarity | Rationale for Use | Expected Outcome for Thiadiazoles |
| Water/Saline/PBS | High | Ideal for most biological assays to mimic physiological conditions. | Often poor solubility. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | A powerful solvent for a wide range of organic compounds; common for stock solutions. | Generally good solubility. |
| Ethanol (EtOH) | High (Protic) | A less toxic alternative to DMSO, often used as a co-solvent. | Moderate to good solubility. |
| Methanol (MeOH) | High (Protic) | Similar to ethanol, but can be more effective for some compounds. | Moderate to good solubility. |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Another strong organic solvent, can be an alternative to DMSO. | Generally good solubility. |
Question 2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of your compound exceeds its solubility limit in the final aqueous solution. Here’s a logical workflow to address this:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay of less than 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with your assay.
-
Use a Co-solvent: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol can sometimes improve the solubility of the compound in the final aqueous solution. A 1:1 (v/v) mixture is a good starting point.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in the solvent environment can sometimes prevent the compound from crashing out of solution.
Question 3: I am observing inconsistent results in my biological assays, even with the same batch of my compound. Could this be a solubility issue?
Answer: Absolutely. Inconsistent results are often a red flag for solubility problems. If your compound is not fully dissolved, you are not delivering a consistent concentration to your assay, leading to high variability.
Investigative Steps:
-
Visual Inspection: Before each experiment, carefully inspect your stock solution and final dilutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Prepare Fresh Solutions: Avoid using old stock solutions. Whenever possible, prepare fresh solutions from the solid compound for each experiment. Some compounds can degrade or precipitate out of solution over time, even when stored at low temperatures.
-
Consider a Solubility Enhancement Technique: If you continue to see inconsistencies, it is a strong indication that you need a more robust formulation to ensure your compound remains in solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
Q2: What are the most effective strategies for significantly improving the aqueous solubility of 2-amino-1,3,4-thiadiazole derivatives?
For compounds with persistent solubility issues, more advanced formulation strategies are necessary. These can be broadly categorized as follows:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can dramatically increase solubility. The 2-amino group on the thiadiazole ring is basic and can be protonated at acidic pH, forming a more soluble salt.
-
Use of Excipients:
-
Co-solvents: As mentioned in the troubleshooting guide, using a mixture of solvents can be effective.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex with significantly improved aqueous solubility.
-
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
Yes. While a specific safety data sheet (SDS) for this compound is not available, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] Therefore, it is prudent to handle this compound with standard laboratory safety precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Experimental Protocols: Step-by-Step Guides
Here are detailed protocols for some of the solubility enhancement techniques discussed.
Protocol 1: pH-Based Solubilization
This protocol is designed to determine if altering the pH can improve the solubility of your compound.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of the stock solution to each of the different pH buffers to achieve your desired final concentration.
-
Vortex the tubes vigorously for 2 minutes.
-
Visually inspect for precipitation.
-
If precipitation occurs, you can try preparing a salt form of your compound by dissolving it in a dilute acidic solution (e.g., 0.1 M HCl) and then lyophilizing it. The resulting salt may have improved aqueous solubility.
Protocol 2: Formulation with Cyclodextrins
This protocol describes how to prepare a cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of the cyclodextrin in deionized water. A common starting concentration is 10-20% (w/v).
-
Slowly add your compound to the cyclodextrin solution while stirring continuously. The molar ratio of the compound to cyclodextrin is typically optimized and can range from 1:1 to 1:10.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your stock solution of the cyclodextrin-complexed compound.
Visualizing the Workflow: A Path to Solubilization
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
References
- Băsu, C., & Ștefănuț, M. N. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Molecules, 25(17), 3930.
- Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. International Journal of Organic Chemistry, 8(3), 269-293.
- Shaimaa Adnan, & et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
-
PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
- Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Fisher Scientific. (2025).
- De Gruyter. (2010). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- ACS Omega. (2017). Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. ACS Omega, 2(9), 5674–5688.
- Molecules. (2021).
- PubMed Central. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal, 12(1), 10.
- ResearchGate. (2019).
-
PubChem. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
- Fisher Scientific. (2025).
- MDPI. (2021).
- ResearchGate. (2018). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)
- PMC. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(11), 2663.
- MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
- ResearchGate. (2014).
- ResearchGate. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. 5-Methoxy-1,3,4-thiadiazol-2-amine | C3H5N3OS | CID 12388755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to ensure the stability of this compound in your experimental solutions. The 1,3,4-thiadiazole ring is known for its strong aromaticity, which generally confers good in vivo stability.[1] However, like many small molecules, its stability in solution can be influenced by a variety of factors, leading to degradation that can impact experimental outcomes. This guide will walk you through understanding potential degradation pathways, troubleshooting common issues, and implementing protocols to enhance stability.
Understanding the Instability: Potential Degradation Pathways
The stability of this compound in solution can be compromised by several factors. The primary routes of degradation for 1,3,4-thiadiazole derivatives often involve hydrolytic cleavage of the ring, particularly under basic or neutral pH conditions, and oxidation.[2] The exocyclic amino group and the ethoxymethyl substituent may also be susceptible to specific reactions.
A logical workflow for investigating and mitigating stability issues is presented below.
Caption: Troubleshooting workflow for stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, their probable causes related to compound instability, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Hydrolytic degradation: The 1,3,4-thiadiazole ring can be susceptible to cleavage under basic or neutral pH conditions, especially during long incubation periods.[2] | - Prepare fresh compound solutions immediately before use. - Assess compound stability at the assay's pH and temperature.[2] - Consider using a buffer with a slightly acidic pH if compatible with the assay.[2] |
| Inconsistent assay results (high variability) | Precipitation: The compound or its degradants may have poor solubility in aqueous buffers, leading to precipitation. Degradation products can have different solubility profiles than the parent compound.[2] | - Visually inspect for precipitation after dilution in aqueous buffers. - Use a co-solvent like DMSO at a final concentration of <0.5%.[2] - Determine the kinetic and thermodynamic solubility of the compound in your specific assay buffer. |
| Discrepancy between biochemical and cell-based assay results | Metabolic degradation: In cell-based assays, intracellular enzymes like cytochrome P450s can metabolize the compound into inactive forms.[2] | - Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the metabolic fate of your compound.[3] |
| Formation of unexpected adducts | Bioactivation: Some 1,3,4-thiadiazole derivatives can be bioactivated to reactive intermediates that may form adducts with proteins or other biomolecules. | - Identify major metabolites using LC-MS/MS to understand the degradation pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of this compound?
Q2: How should I prepare my stock solutions?
It is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[2] These stock solutions should be stored at -20°C or -80°C to minimize degradation. For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the stock solution into your assay buffer immediately before use.[2]
Q3: Can I freeze-thaw my stock solution?
Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. We recommend aliquoting your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Q4: What are "forced degradation" studies and how can they help me?
Forced degradation, or stress testing, involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][4] This process helps to identify potential degradation products and establish the intrinsic stability of the molecule.[2] The insights gained from forced degradation studies are invaluable for developing stability-indicating analytical methods and predicting potential degradation pathways under normal experimental conditions.[2]
Q5: What analytical method is best for assessing the stability of my compound?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), is the preferred method.[2][3] This technique allows for the separation and quantification of the parent compound from its potential degradants, providing a clear picture of its stability over time.
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in your experimental buffer.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare your desired biological buffer (e.g., PBS, pH 7.4).
2. Incubation:
-
Dilute the compound stock solution into the pre-warmed (e.g., 37°C) biological buffer to a final concentration (e.g., 10 µM).
-
Incubate the solution at the desired temperature.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.
4. Analysis:
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation pathways.
1. Prepare Solutions:
-
Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare separate solutions for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).
-
Photostability: Expose the solution to a light source (e.g., UV lamp).
-
2. Incubation and Sampling:
-
Incubate each solution under its respective condition.
-
Take samples at various time points.
-
Neutralize the acid and base hydrolysis samples before analysis.
3. Analysis:
-
Analyze all samples by LC-MS/MS to identify and quantify the parent compound and any major degradation products.
The potential degradation pathways of this compound are illustrated below.
Caption: Potential degradation pathways.
By understanding the inherent chemical properties of the 1,3,4-thiadiazole scaffold and implementing these troubleshooting and preventative measures, you can significantly improve the reliability and reproducibility of your experimental results with this compound.
References
- SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
-
Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]
- McMurry, J. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries.
- BenchChem. (n.d.). Strategies for enhancing the metabolic stability of thiadiazole drug candidates.
Sources
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic procedures. As a core scaffold in numerous pharmacologically active agents, mastering the synthesis of this heterocycle is crucial.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental choices.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section addresses specific, common problems encountered during the synthesis of 2-amino-1,3,4-thiadiazoles, particularly from the widely used route of reacting thiosemicarbazide with a carboxylic acid or its equivalent.
Q1: My yield of 2-amino-1,3,4-thiadiazole is consistently low. What are the primary factors I should investigate?
Low yield is the most common complaint in this synthesis. The issue rarely stems from a single cause but is often a combination of factors related to reaction conditions, reagent choice, and work-up procedures. A systematic approach is key to diagnosis.
Causality Analysis: The synthesis is fundamentally a condensation followed by a cyclodehydration.[4] Each step has its own requirements. Inefficiency at any stage will bottleneck the overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing low yield.
Detailed Investigation Points:
-
Incomplete Reaction: If you observe significant amounts of thiosemicarbazide or the starting carboxylic acid, the initial condensation may be incomplete.
-
Action: Ensure the reaction is heated sufficiently and for an adequate duration. For the synthesis of the parent 2-amino-1,3,4-thiadiazole from thiosemicarbazide and formic acid, reaction times of 4-5 hours at over 100°C are common.[5]
-
-
Inefficient Cyclodehydration: The most frequent bottleneck is the final ring-closing step. The intermediate, an N-acylthiosemicarbazide, can be stable and may be the major component of your crude product if the dehydrating agent is too weak or conditions are too mild.[6][7]
-
Action: Consider a more powerful dehydrating/cyclizing agent. While concentrated H₂SO₄ is common, reagents like polyphosphoric acid (PPA) or polyphosphate ester (PPE) can be more effective under milder conditions and avoid the harshness and potential for charring associated with sulfuric acid.[4][6][7]
-
-
Suboptimal Work-up and Isolation: The product is amphoteric. Its solubility is highly pH-dependent.
-
Action: During work-up, after quenching the reaction mixture in water/ice, carefully adjust the pH. The product typically precipitates in a narrow pH range, often between 8-9.[5] Adding the base too quickly or overshooting the optimal pH can lead to the formation of soluble salts, drastically reducing isolated yield.
-
Q2: My reaction produces a complex mixture of byproducts. What are the likely side reactions?
The formation of multiple products indicates that alternative reaction pathways are competing with the desired cyclization. The specific byproducts depend heavily on the chosen reagents.
Common Side Reactions:
-
Formation of 1,3,4-Oxadiazoles: When the thiosemicarbazide intermediate cyclizes, the oxygen of the carbonyl group can act as the nucleophile instead of the sulfur atom. This leads to the formation of a 2-amino-1,3,4-oxadiazole ring. This pathway is particularly favored when using certain cyclizing agents like EDC·HCl.[8][9] In contrast, reagents like p-toluenesulfonyl chloride (p-TsCl) in polar solvents tend to favor the formation of the desired 1,3,4-thiadiazole.[8]
Caption: Competing cyclization pathways of the intermediate.
-
Dimerization or Polymerization: Under excessively harsh conditions (e.g., very high temperatures with strong acids), starting materials or the product itself can degrade, leading to complex tar-like substances.
-
Hydrolysis of Reactants or Products: If the reaction is not sufficiently anhydrous, water can hydrolyze the activated carboxylic acid species or, in some cases, the thiadiazole ring itself, though the latter is generally quite stable.[2]
Q3: The choice of cyclizing/dehydrating agent seems critical. What are the pros and cons of common reagents?
Absolutely. The cyclizing agent is arguably the most important variable to optimize for this synthesis. Its role is to facilitate the final, often rate-limiting, cyclodehydration step.
| Reagent | Pros | Cons | Typical Conditions |
| Conc. H₂SO₄ | Inexpensive, readily available, effective for many substrates.[10] | Very harsh, can cause charring/decomposition, difficult work-up due to large amounts of salt upon neutralization.[4] | 80-100°C, neat or with a co-solvent.[10] |
| POCl₃ | Potent dehydrating agent, can give good yields.[4][10] | Highly toxic and corrosive, reacts violently with water, requires careful handling and quenching.[6] | Reflux, often used in excess as the solvent.[10] |
| Polyphosphoric Acid (PPA) | Excellent dehydrating agent, generally gives clean reactions and high yields. | Highly viscous and difficult to stir, work-up can be challenging. | 100-140°C. |
| Polyphosphate Ester (PPE) | Effective under milder conditions, less toxic than POCl₃, easier work-up than PPA.[6][7] | Not as commonly available as other acids, needs to be prepared or purchased.[6] | 60-85°C in a solvent like chloroform.[6][7] |
| p-TsCl / Et₃N | Good for regioselective synthesis of thiadiazoles over oxadiazoles.[8] | Requires a base, may be less atom-economical. | NMP or other polar aprotic solvents.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the cyclization of thiosemicarbazide with a carboxylic acid?
The reaction is generally accepted to proceed in three main stages.[7]
-
Acylation: The primary amine of thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (which is often activated by the acidic catalyst). This is a condensation reaction that eliminates a molecule of water to form an N-acylthiosemicarbazide intermediate.
-
Tautomerization: The intermediate can tautomerize, which facilitates the subsequent cyclization.
-
Cyclodehydration: An intramolecular nucleophilic attack by the sulfur atom onto the carbonyl carbon occurs, followed by the elimination of a second molecule of water to form the aromatic 1,3,4-thiadiazole ring.[4]
Caption: Simplified reaction mechanism pathway.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[5]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. You will need to experiment to find a system that gives good separation (Rf values between 0.2 and 0.8) for your starting materials and product.
-
Visualization: UV light (254 nm) is usually sufficient as the thiadiazole ring is a UV-active chromophore. Staining with iodine can also be used.
Procedure: Spot the starting carboxylic acid, thiosemicarbazide, and a co-spot of both on the baseline. As the reaction proceeds, take small aliquots, quench them, and spot them on the TLC plate. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product.
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
This protocol is a representative example using a moderately strong cyclizing agent, adapted from literature procedures.[6][7]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoic acid (5 mmol, 0.61 g) and thiosemicarbazide (5 mmol, 0.46 g).
-
Solvent and Catalyst Addition: Add chloroform (30 mL) and polyphosphate ester (PPE) (20 g).
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) with vigorous stirring. Monitor the reaction by TLC until the benzoic acid spot has disappeared (typically 8-10 hours).
-
Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Carefully add distilled water (20 mL). The PPE will hydrolyze.
-
Neutralization and Precipitation: Transfer the mixture to a beaker. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is ~8. Vigorous gas evolution will occur.
-
Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
References
-
Karabanov, A. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Bohrium Science. (2021). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Available at: [Link]
-
Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Available at: [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Livingstone, A. S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
- ChemInform Abstract: Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermedi
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2016). Zanco Journal of Pure and Applied Sciences.
-
Caproiu, M. T., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
-
Karabanov, A. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
- Thiadiazoles and Their Properties. (2021). ISRES Publishing.
-
Pardeshi, R. K., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available at: [Link]
- Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. (2015).
- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR
- El-Sayed, W. A., et al. (2012).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). MDPI.
- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2016).
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry.
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 9. sci-hub.box [sci-hub.box]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary synthetic route involves the acid-catalyzed cyclization of thiosemicarbazide with ethoxyacetic acid. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Visual Workflow: General Synthesis Pathway
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses the most frequent problems encountered during the synthesis. Each entry details the potential causes and provides actionable solutions and protocols.
Q1: My reaction yield is extremely low, or I've isolated no product. What went wrong?
Potential Causes & Solutions:
This is a common issue that can stem from several factors, from incomplete reaction to product degradation.
-
Incomplete Intermediate Formation: The first step is the acylation of thiosemicarbazide to form 1-(ethoxyacetyl)thiosemicarbazide. If this intermediate does not form, the cyclization cannot proceed. A recent study highlighted that this acylation product is a key intermediate, and its formation can be the rate-limiting step.[1]
-
Insufficient Dehydration: Strong acids like H₂SO₄ or polyphosphoric acid (PPA) act as both catalysts and dehydrating agents, which are crucial for the final ring-closing step.[3][4]
-
Solution: Ensure the correct stoichiometry of the acid catalyst is used. For laboratory scale, using a significant excess (e.g., 3-4 parts by weight relative to the carboxylic acid) is common.[4] If using H₂SO₄, ensure it is concentrated (98%).
-
-
Sub-optimal Thermal Conditions: The reaction typically requires heating to drive the dehydration and cyclization.[3]
-
Solution: The reaction is often performed at 80-90°C for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (no change in the TLC profile over an hour), a modest increase in temperature (e.g., by 10°C) may be beneficial. Conversely, excessive heat can lead to decomposition.
-
| Parameter | Standard Range | Troubleshooting Adjustment |
| Temperature | 80 - 90 °C | If stalled, increase to 95-100°C. If charring, decrease to 70-75°C. |
| Reaction Time | 5 - 7 hours | Extend time if TLC shows starting material. Monitor every 1-2 hours. |
| Acid Catalyst | H₂SO₄, PPA, POCl₃ | PPA or a P₂O₅/MeSO₃H mixture can be less charring than H₂SO₄.[1][4] |
Q2: My TLC plate shows two major spots after work-up. What is the likely byproduct?
Potential Cause: Isomeric Impurity Formation
The most significant side reaction in this synthesis is the formation of the isomeric 4-(ethoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways depending on which nitrogen atom attacks the carbonyl carbon.
-
Pathway A (Desired): Nucleophilic attack by the sulfur atom on the activated carbonyl, followed by dehydration, leads to the desired 1,3,4-thiadiazole .[3]
-
Pathway B (Side Reaction): Nucleophilic attack by the terminal nitrogen (N4) of the thiosemicarbazide moiety, followed by dehydration, yields the unwanted 1,2,4-triazole-3-thione isomer.[5][6]
The reaction conditions, particularly the choice of acid or base, heavily influence this regioselectivity. Acidic media strongly favor the formation of 1,3,4-thiadiazoles, while basic conditions typically yield 1,2,4-triazoles.[5][6] However, even under acidic conditions, the formation of the triazole byproduct can occur.
Caption: Competing cyclization pathways leading to the desired thiadiazole and the triazole side product.
Recommended Solution & Protocol:
If you suspect the presence of the triazole isomer, purification is necessary.
Protocol: Purification by Recrystallization
-
Solvent Selection: The polarity difference between the thiadiazole and the triazole-thione can be exploited. A common and effective solvent system for recrystallizing 2-amino-1,3,4-thiadiazoles is a mixture of N,N-dimethylformamide (DMF) and water or ethanol.[7]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot DMF.
-
Slowly add hot water or ethanol dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the precipitated crystals by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
-
Verification: Confirm the purity of the recrystallized product by TLC and measure its melting point. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and absence of the isomeric impurity.
Q3: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
Potential Cause: Decomposition and Polymerization
Using highly concentrated strong acids like sulfuric acid at elevated temperatures can cause degradation of the starting materials or the product, leading to charring and the formation of polymeric tar.
Recommended Solutions:
-
Temperature Control: This is the most critical parameter. Do not exceed the recommended temperature range (80-90°C) unless necessary and for short periods. Ensure the reaction vessel has uniform heating to avoid localized "hot spots."
-
Order of Addition: Add the strong acid catalyst slowly and portion-wise to the mixture of thiosemicarbazide and ethoxyacetic acid, preferably while cooling the reaction vessel in an ice bath to manage the initial exotherm.
-
Alternative Reagents: Consider using milder and more controlled dehydrating agents.
-
Polyphosphoric Acid (PPA): Often provides a more controlled reaction with less charring compared to sulfuric acid.[4]
-
Polyphosphate Ester (PPE): A modern alternative that works under milder conditions, often yielding cleaner products.[1][2]
-
Phosphorus Oxychloride (POCl₃): Another effective cyclizing agent, though it requires careful handling due to its reactivity.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the acid catalyst in this synthesis?
The acid catalyst serves two primary functions:
-
Electrophile Activation: It protonates the carbonyl oxygen of ethoxyacetic acid (or the acylthiosemicarbazide intermediate), making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the sulfur or nitrogen of the thiosemicarbazide.[3]
-
Dehydrating Agent: It facilitates the elimination of two molecules of water during the acylation and subsequent cyclization steps, driving the equilibrium towards the formation of the aromatic thiadiazole ring.[3][4]
Q2: My crude product is an oil/gummy solid that won't precipitate cleanly. What should I do?
This often happens when the neutralization step is incomplete or if significant amounts of tarry byproducts are present.
-
Ensure Complete Neutralization: After quenching the reaction in ice water, use a pH meter or pH paper to carefully adjust the pH to 8-8.2.[7] Add the base (e.g., a 5-10% solution of sodium carbonate or ammonium hydroxide) slowly with vigorous stirring. Incomplete neutralization can leave the product as a salt, which may be more soluble.
-
Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, decant the aqueous layer and add a small amount of a non-polar solvent (like diethyl ether or hexanes) to the oil and stir vigorously. This process, called trituration, can sometimes help solidify the product by washing away soluble impurities.
-
Extraction: If trituration fails, you may need to perform a liquid-liquid extraction. Extract the neutralized aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can then be purified.
Q3: Are there alternative synthetic routes that avoid harsh acidic conditions?
Yes, several methods have been developed to synthesize 2-amino-1,3,4-thiadiazoles under milder conditions. One prominent method involves the oxidative cyclization of a thiosemicarbazone.[9][10]
Protocol: Oxidative Cyclization Route
-
Thiosemicarbazone Formation: First, a thiosemicarbazone intermediate would need to be synthesized. While this is more common starting from aldehydes, related pathways exist.
-
Oxidative Cyclization: The thiosemicarbazone is then cyclized using an oxidizing agent like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11][12] This method often proceeds under much milder conditions than the strong acid-catalyzed route.
This alternative can be particularly useful if the substituent (in this case, the ethoxymethyl group) is sensitive to harsh acid.
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). Available at: [Link]
-
Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(ii), 0-0. Available at: [Link]
-
Ainsworth, C. (1965). 1,2,4-TRIAZOLE. Organic Syntheses, 45, 96. Available at: [Link]
-
Kolb, M., & Vargeese, C. (2006). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research, 63(4), 281-286. Available at: [Link]
-
Kucukguzel, I., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 119-125. Available at: [Link]
-
Coruh, I., et al. (2017). Scheme 3. Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. ResearchGate. Available at: [Link]
-
Kumar, D., & Kumar, N. (2013). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 5(1), 136-148. Available at: [Link]
-
ResearchGate. (2014). Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? ResearchGate. Available at: [Link]
-
Al-Jibouri, M. N. A. (2016). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Al-Nahrain University, 19(2), 215-220. Available at: [Link]
-
Gaponov, K. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5220. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available at: [Link]
-
Chapleo, C. B., et al. (1986). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Medicinal Chemistry, 29(11), 2273-2280. Available at: [Link]
-
Mohammadi, M., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 28(2), 241-250. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Gaponov, K. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4496. Available at: [Link]
- Google Patents. (2015). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
ResearchGate. (2014). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]
-
Akıncıoğlu, A., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Available at: [Link]
-
ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 24-30. Available at: [Link]
-
Der Pharma Chemica. (2016). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 8(19), 1-5. Available at: [Link]
-
Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. Available at: [Link]
-
Noolvi, M. N., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 7(6), 1155-1167. Available at: [Link]
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. iris.unipa.it [iris.unipa.it]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiadiazole Derivatives by Chromatography
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the chromatographic purification of thiadiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your decision-making in the lab. Thiadiazoles, as aromatic nitrogen-containing heterocycles, present a unique set of purification challenges due to their polarity, potential for basicity, and varying stability.[1][2][3] This guide is structured to address the most common issues encountered during flash chromatography and preparative HPLC, providing actionable solutions grounded in established principles.
Part 1: Foundational Concepts & Strategic Planning
Before diving into specific troubleshooting, establishing a robust purification strategy is paramount. The success of your separation is often determined before the crude material ever touches the column.
FAQ 1: Normal Phase or Reversed Phase? How do I choose the initial separation mode for my thiadiazole derivative?
The choice between Normal Phase (NP) and Reversed Phase (RP) chromatography is a critical first step.[4] Your decision should be based on the solubility and polarity of your target compound.
-
Normal Phase (NP): Utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[5] It is generally the first choice for less polar to moderately polar, organic-soluble molecules.[4]
-
Reversed Phase (RP): Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6] This is the workhorse for polar molecules and is highly effective for many pharmaceutical intermediates.[6][7]
Causality: The separation mechanism in NP is primarily based on adsorption, where polar molecules interact more strongly with the polar stationary phase and elute later. In RP, the mechanism is partitioning; hydrophobic molecules interact more with the non-polar stationary phase and are retained longer.[5]
Workflow: Selecting the Initial Purification Strategy
The following decision tree can guide your initial approach.
Caption: Decision tree for selecting a purification strategy.
FAQ 2: My separation is still poor. When should I consider an orthogonal purification strategy?
An orthogonal strategy involves using two different separation modes that rely on distinct chemical principles (e.g., NP followed by RP).[5][8] This is particularly powerful for complex mixtures where a single method fails to resolve all impurities.[5][9][10]
Expert Insight: If your target compound co-elutes with a persistent impurity after optimizing a single method, an orthogonal approach is the logical next step.[9] The change in selectivity between the two systems is often dramatic enough to resolve previously inseparable compounds.[5][10] For example, purify the bulk of the material using NP flash chromatography, then "polish" the collected fractions containing the target with a high-resolution RP-HPLC method.[5]
Part 2: Troubleshooting Normal Phase (Flash) Chromatography
Flash chromatography on silica gel is a common first-pass purification for many synthetic heterocycles.[1][2][11] However, the acidic nature of silica and the basicity of the thiadiazole nitrogen can lead to predictable problems.
Problem 1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column.
Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your thiadiazole ring and the acidic silanol groups (Si-OH) on the silica surface.[12] This leads to a mixed-mode retention mechanism (adsorption and ion-exchange), causing poor peak shape.[12][13]
Solutions:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. It's a volatile base that effectively masks silanol groups.
-
Ammonia: For more polar systems, using a solution of 7N ammonia in methanol (0.5-2%) as a polar modifier can be very effective.
-
-
Stationary Phase Deactivation: If mobile phase modifiers are insufficient or incompatible with your molecule, you can passivate the silica gel itself.[14]
| Modifier | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Competitively binds to acidic silanol groups, preventing analyte interaction. |
| Ammonia (in MeOH) | 0.5 - 2.0% (v/v) | Neutralizes acidic sites on the silica surface. |
| Pyridine | 0.1 - 0.5% (v/v) | A less volatile alternative to TEA for masking silanol activity. |
Problem 2: My compound seems to be decomposing on the column. My yield is very low, and I see many new spots on the TLC of my collected fractions.
Cause: Thiadiazoles can be sensitive to the acidic environment of standard silica gel.[3][15] Prolonged exposure during a slow column run can lead to degradation.[14]
Solutions:
-
Use Deactivated Silica: Employ silica gel that has been pre-treated or "deactivated." You can purchase this commercially or prepare it by slurrying silica gel in your chosen mobile phase containing 1-2% TEA and then removing the solvent.
-
Switch to a Different Stationary Phase: Consider less acidic alternatives.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for acid-sensitive compounds. Choose the appropriate grade (basic, neutral, or acidic) based on your compound's properties.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[14]
-
-
Increase the Flow Rate: Minimize the residence time of your compound on the column. A faster flow rate can sometimes be sufficient to prevent significant degradation, albeit at the cost of some resolution.
Part 3: Troubleshooting Reversed Phase (Preparative) HPLC
RP-HPLC is the cornerstone of high-purity separations in drug development.[6] Method development is key to achieving the desired purity and yield.[4][16]
Problem 1: I have terrible peak shape (fronting or tailing) for my thiadiazole derivative in RP-HPLC.
Cause: Poor peak shape in RP-HPLC for basic compounds like thiadiazoles is often related to mobile phase pH and its relationship to the compound's pKa.[17][18] When the mobile phase pH is close to the pKa, the compound exists as a mixture of ionized and neutral forms, leading to distorted peaks.[17][19] Additionally, residual, un-endcapped silanols on the C18 stationary phase can cause tailing with protonated basic analytes.[12][13]
Solutions:
-
Control the Mobile Phase pH: The most critical parameter for controlling the retention and peak shape of ionizable compounds is pH.[17][18][20] The rule of thumb is to adjust the mobile phase pH to be at least 2 units away from your compound's pKa.[17][20]
-
Low pH (e.g., pH 2-3): Add an acid modifier like formic acid (FA), trifluoroacetic acid (TFA), or phosphoric acid to the aqueous mobile phase.[21] At this pH, the thiadiazole's basic nitrogens will be fully protonated (ionized), and the silica silanols will be neutral, minimizing secondary interactions and often producing sharp peaks.[17] Ionized compounds are more polar and will elute earlier.[18][20]
-
High pH (e.g., pH 8-10): Use a buffer like ammonium bicarbonate or a high-pH stable column. At high pH, the thiadiazole will be in its neutral, free-base form, increasing its hydrophobicity and retention.[18] This can dramatically alter selectivity compared to low pH runs.[18]
-
| pH Modifier | Typical Concentration | Effect on Basic Thiadiazoles |
| Formic Acid (FA) | 0.1% | Protonates analyte; good for MS compatibility. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, improves peak shape but can suppress MS signal.[22] |
| Ammonium Hydroxide/Bicarbonate | 10 mM (pH 8-10) | De-protonates analyte to neutral form, increasing retention. Requires high-pH stable column. |
-
Choose a High-Quality, End-capped Column: Modern HPLC columns are "end-capped" to block most of the residual silanol groups.[13] For basic compounds, using a column specifically designed for high performance with bases or one with a hybrid particle technology can provide superior peak shape.
Workflow: General Troubleshooting for Peak Tailing in RP-HPLC
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 5. santaisci.com [santaisci.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. sielc.com [sielc.com]
- 13. lcms.cz [lcms.cz]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. agilent.com [agilent.com]
- 18. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 19. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 20. biotage.com [biotage.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Thiadiazole Solubility Challenges in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for overcoming the common yet significant challenge of poor aqueous solubility of thiadiazole-based compounds in experimental assays. Our goal is to empower you with the foundational knowledge and practical steps required to ensure your compound's concentration is accurate, reproducible, and biologically available, leading to reliable and meaningful data.
Frequently Asked Questions (FAQs): The Fundamentals of Thiadiazole Solubility
This section addresses the most common high-level questions researchers face when working with this important class of heterocyclic compounds.
Q1: Why are many of my thiadiazole-based compounds so poorly soluble in aqueous buffers?
A1: The low aqueous solubility of thiadiazole derivatives often stems from their molecular structure. These compounds are typically:
-
Highly Crystalline: Thiadiazoles are aromatic, planar heterocyclic rings. This structure promotes efficient packing into a stable crystal lattice, which requires significant energy to break apart during dissolution. This characteristic is often referred to as being a "brick-dust" molecule.[1]
-
Lipophilic: The sulfur atom in the thiadiazole ring contributes to the molecule's overall lipophilicity (fat-solubility).[2][3] This inherent hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules in your assay buffer.
-
Mesoionic Nature: The unique electronic structure of some thiadiazoles, while beneficial for crossing cellular membranes, can also contribute to strong intermolecular interactions that favor the solid state over a dissolved state.[3]
Q2: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference, and which one should I care about for my in vitro assay?
A2: Understanding this distinction is critical for interpreting your results.[4]
-
Thermodynamic Solubility is the true, equilibrium concentration of a compound in a saturated solution after an extended period of equilibration (e.g., 24 hours or more).[5][6] It represents the absolute maximum amount of the compound that can be dissolved under specific conditions (e.g., buffer, temperature).
-
Kinetic Solubility is the concentration at which a compound precipitates when it is rapidly diluted from a high-concentration organic stock solution (like DMSO) into an aqueous buffer.[5][7][8] This process can create a temporary, thermodynamically unstable supersaturated solution.[4]
For most high-throughput screening (HTS) and initial in vitro assays, you are primarily dealing with kinetic solubility .[5][8] However, if your compound precipitates during the assay's incubation time, your results will be unreliable. Therefore, while you measure kinetic solubility, your compound's concentration must remain below its thermodynamic solubility limit throughout the experiment to avoid this issue.[8]
Q3: My compound is only soluble in DMSO. What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is a crucial parameter to control. While DMSO is an excellent solvent, it is not biologically inert.
-
General Guideline: The final concentration of DMSO in your cell culture media should be kept below 0.5% , with an ideal target of ≤0.1% to minimize artifacts.[9][10]
-
Cell Line Dependency: The tolerance to DMSO varies significantly between cell types.[10][11] It is best practice to run a vehicle control experiment to determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability or the biological endpoint you are measuring.
-
Biological Effects: Even at non-toxic concentrations, DMSO can influence cellular processes.[11] At concentrations above 1%, it can significantly reduce cellular responses, while even lower concentrations can sometimes have stimulatory effects.[11] Always include a vehicle control (assay media + identical final DMSO concentration) in every experiment.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section provides a problem-oriented approach to solving specific solubility issues you may encounter in the lab.
Problem 1: My compound immediately turns my clear assay buffer cloudy upon addition from a DMSO stock.
Issue: This classic "solvent shock" or "crashing out" occurs when the rapid shift from a highly organic environment (100% DMSO) to a predominantly aqueous one causes the compound to precipitate because its concentration exceeds its thermodynamic solubility limit in the final buffer.[12][13]
Root Cause Analysis & Solution Workflow
The following diagram outlines a decision-making process to address immediate precipitation.
Caption: Experimental workflow for preparing a drug-cyclodextrin complex.
Experimental Protocol: Preparation of a Thiadiazole-HP-β-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to a known concentration (e.g., 10% w/v). Gentle warming may be required.
-
Dissolve Thiadiazole: Dissolve your thiadiazole compound in a minimal amount of a suitable organic solvent like ethanol or acetone.
-
Combine and Complex: Slowly add the thiadiazole solution dropwise to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin often requires optimization but a 1:1 or 1:2 ratio is a good starting point. [9]4. Equilibrate: Seal the container and stir the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium. [9]5. Lyophilize: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex. [9]6. Use in Assay: This powder can now be directly dissolved in your aqueous assay buffer, where it should exhibit significantly enhanced solubility.
By systematically applying these troubleshooting steps and advanced strategies, you can overcome the solubility challenges posed by thiadiazole compounds, leading to more accurate, reproducible, and reliable experimental outcomes.
References
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
-
Schoenfeld, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Mishra, V., & Gupta, U. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Anonymous. (2024). Enhancing solubility and stability of poorly soluble drugs. API Exposition. [Link]
-
Anonymous. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Carvajal-Serna, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. API Exposition. [Link]
-
Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Carvajal-Serna, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. [Link]
-
ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Tonder, J. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. PMC - NIH. [Link]
-
Sharma, S., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. [Link]
-
Reddit. (2022). How do I force my compound to precipitate? : r/chemhelp. Reddit. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
-
SciSpace. (n.d.). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. SciSpace. [Link]
-
ResearchGate. (2025). Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimizing Thiadiazole Ring Formation
Welcome to the technical support center for thiadiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when setting up a thiadiazole synthesis.
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles?
A1: The most prevalent and versatile methods for constructing the 2,5-disubstituted-1,3,4-thiadiazole core often involve the cyclization of thiosemicarbazides or the reaction of acylhydrazides with a sulfur source.[1][2] A highly efficient one-pot synthesis involves reacting aldehydes and hydrazides with Lawesson's reagent.[3][4] Other common precursors include dithiocarbazates and 1,3,4-oxadiazoles.[2]
Q2: I'm planning a Hantzsch synthesis for a thiazole derivative. What are the key considerations for this reaction?
A2: The Hantzsch thiazole synthesis is a robust method that typically involves the reaction of an α-haloketone with a thioamide.[5][6] Key considerations include:
-
Solvent Choice: Protic solvents like methanol or ethanol/water mixtures are commonly used.[5][7]
-
Temperature: The reaction is often carried out at elevated temperatures, such as reflux, although ultrasonic irradiation at room temperature has also been reported to be effective.[7]
-
Work-up: The product is often poorly soluble in water, allowing for precipitation by pouring the reaction mixture into a basic solution like sodium carbonate.[5]
Q3: What is Lawesson's reagent and why is it so commonly used in thiadiazole synthesis?
A3: Lawesson's reagent is a thionating agent used to convert carbonyl groups into thiocarbonyls. In the context of 1,3,4-thiadiazole synthesis, it facilitates the cyclization of N,N'-acylhydrazines or related intermediates.[8][9] Its popularity stems from its high efficiency and applicability in one-pot procedures, often leading to high yields of the desired thiadiazole.[3][4][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during thiadiazole synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired thiadiazole. What are the potential causes and how can I improve it?
A: Low yields in thiadiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: High temperatures can lead to the decomposition of starting materials or the final product.[11] Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to optimize the reaction temperature for your specific substrates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will lead to incomplete conversion, while an overly extended time can promote side product formation or degradation.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in one-pot syntheses using Lawesson's reagent, toluene is often a suitable solvent.[3]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[12] Ensure the purity of your reagents before starting the synthesis.
-
Reagent Degradation: Thionating agents like Lawesson's reagent can degrade over time. Use fresh or properly stored reagents.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.
-
-
Inefficient Cyclization/Dehydration:
Issue 2: Formation of Multiple Products/Side Reactions
Q: My TLC plate shows multiple spots, indicating the presence of side products. What are the likely impurities and how can I minimize their formation?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Products & Mitigation Strategies:
-
Unreacted Starting Materials: This is often due to incomplete reaction. Monitor the reaction by TLC and consider extending the reaction time or increasing the temperature if the starting materials are stable under those conditions.
-
Formation of Oxadiazoles: In syntheses starting from acylhydrazides, the formation of 1,3,4-oxadiazoles can be a competing reaction.[16] The choice of cyclizing agent is critical. Using a thionating agent like Lawesson's reagent favors the formation of the thiadiazole.
-
Ring Opening: The thiadiazole ring can be susceptible to ring-opening under strongly basic conditions.[13] Ensure that the work-up and purification conditions are not overly basic.
-
Over-oxidation: In syntheses involving oxidative steps, the use of an inappropriate oxidizing agent can lead to over-oxidation and the formation of undesired byproducts.[12]
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of my thiadiazole product. What purification strategies should I consider?
A: Purification challenges often arise from the physical properties of the product or the presence of persistent impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure thiadiazole derivatives. Experiment with different solvent systems to find one that provides good quality crystals.
-
Column Chromatography: If crystallization is not effective, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used to elute the components.
-
-
Product Solubility: If your product is highly soluble in the reaction solvent, consider precipitating it by adding a non-solvent after the reaction is complete.[12]
-
Product Instability: The 1,2,3-thiadiazole ring, in particular, can be sensitive to certain conditions.[11] Avoid harsh acidic or basic conditions during workup and purification. Use neutral extraction and purification methods whenever possible.[11]
Experimental Protocols
Here are detailed, step-by-step methodologies for common thiadiazole syntheses.
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent[3]
This protocol describes a highly efficient, two-step, one-pot synthesis.
Step 1: Formation of N-Aroylhydrazone
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the corresponding hydrazide (1.0 mmol) in ethanol.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Evaporate the ethanol in vacuo to obtain the crude N-aroylhydrazone.
Step 2: Thionation and Cyclization
-
To the crude N-aroylhydrazone, add Lawesson's reagent (0.5 mmol) and a suitable solvent such as toluene.
-
Add a catalytic amount of a base like dimethylaminopyridine (DMAP).
-
Reflux the resulting mixture for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and purification by crystallization or column chromatography.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-Phenylthiazole[5]
This is a classic and high-yielding synthesis of a thiazole derivative.
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Air dry the collected solid to obtain the crude product, which is often pure enough for characterization.
Data and Visualization
Table 1: Optimization of Reaction Conditions for a One-Pot Thiadiazole Synthesis[3]
| Entry | Solvent | Thionating Agent | Base | Yield (%) |
| 1 | Toluene | Lawesson's Reagent | DMAP | 97 |
| 2 | Dioxane | Lawesson's Reagent | DMAP | 85 |
| 3 | THF | Lawesson's Reagent | DMAP | 78 |
| 4 | Toluene | P₄S₁₀ | DMAP | 65 |
This table illustrates the impact of solvent and thionating agent on the yield of a model reaction.
Diagrams
Caption: General workflows for common thiadiazole syntheses.
Caption: Decision tree for troubleshooting low yield in thiadiazole synthesis.
References
-
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (2019). Arkivoc, 2019(3), 67-78. [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Lund University Publications. [Link]
-
Synthesis and reactions of novel 2,5-disubstituted 1,3,4-thiadiazoles. (2014). Synthetic Communications, 44(8), 1094-1104. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2016). Revista Virtual de Química, 8(2), 419-441. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). ISRN Organic Chemistry, 2013, 348956. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(8), 195-200. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Thiadiazole Synthesis. ResearchGate. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules, 21(9), 1239. [Link]
-
Review on Preparation and Applications of Thiadiazole Derivatives. (2020). International Journal of Chemical Synthesis and Chemical Reactions, 6(1), 19-30. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Green Efficient Synthesis of[3][4][11]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. (2022). ACS Omega, 7(34), 30343–30356. [Link]
-
Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent. ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences, 24(24), 17498. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 5-Substituted-1,3,4-Thiadiazol-2-amines
Welcome to the technical support center for the characterization of 5-substituted-1,3,4-thiadiazol-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structural elucidation and analysis of this important class of heterocyclic compounds. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Part 1: Spectroscopic Characterization Issues
The unique electronic and structural features of the 1,3,4-thiadiazole ring can lead to interesting and sometimes confusing spectroscopic data. This section provides troubleshooting for NMR, Mass Spectrometry, and IR analysis.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Question 1: Why are the amine (NH₂) protons in my ¹H NMR spectrum appearing as a broad singlet, and why does their chemical shift vary between samples?
Answer: The broadening and variable chemical shift of the NH₂ protons are due to a combination of factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.
-
Proton Exchange: The amine protons can undergo chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents) or with other amine molecules. This exchange is often concentration and temperature-dependent, leading to variable chemical shifts and peak shapes.
-
Hydrogen Bonding: The amine group can participate in both intra- and intermolecular hydrogen bonding, which can also influence the chemical shift.
Troubleshooting Protocol:
-
D₂O Exchange: To confirm the presence of exchangeable amine protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the NH₂ protons should disappear or significantly decrease in intensity.[1]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, sometimes resulting in a sharper signal.
-
Anhydrous Solvent: Ensure you are using a high-purity, anhydrous NMR solvent to minimize exchange with water.
Question 2: I'm observing more signals in my ¹³C NMR spectrum than expected for my 5-substituted-1,3,4-thiadiazol-2-amine. What could be the cause?
Answer: The presence of extra signals in the ¹³C NMR spectrum often points towards the existence of tautomers. The 2-amino-1,3,4-thiadiazole core can exist in equilibrium between the amino and imino forms.[2][3]
-
Amino Tautomer: The amine group is exocyclic to the thiadiazole ring.
-
Imino Tautomer: A proton has migrated from the exocyclic amine to one of the ring nitrogens, resulting in an endocyclic double bond and an exocyclic imine.
This equilibrium can be influenced by the substituent at the 5-position, the solvent, and the temperature.[4][5] If the rate of interconversion is slow on the NMR timescale, you will observe separate signals for each tautomer.
Workflow for Investigating Tautomerism:
Caption: Workflow for investigating potential tautomerism.
Typical ¹³C NMR Chemical Shifts for the 1,3,4-Thiadiazole Ring:
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C2 (attached to amine) | 164-169 ppm | This carbon is highly deshielded due to the adjacent heteroatoms.[6][7][8] |
| C5 (substituted) | 156-181 ppm | The chemical shift is highly dependent on the nature of the substituent at this position.[6][7] |
FAQs: Mass Spectrometry
Question 3: What are the characteristic fragmentation patterns for 5-substituted-1,3,4-thiadiazol-2-amines in mass spectrometry?
Answer: The fragmentation of the 1,3,4-thiadiazole ring is a key diagnostic tool. Common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) involve the cleavage of the heterocyclic ring.
A frequent initial fragmentation step is the loss of moieties from the substituent at the 5-position.[9] Subsequent fragmentation often involves the decomposition of the thiadiazole ring itself, leading to characteristic fragment ions.[9][10] For instance, cleavage can result in the formation of nitrile-containing fragments.
Caption: Generalized fragmentation pathway.
FAQs: Infrared (IR) Spectroscopy
Question 4: How can I use IR spectroscopy to confirm the presence of the 2-amino-1,3,4-thiadiazole core?
Answer: IR spectroscopy is highly effective for identifying the key functional groups in your molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (amine) | 3320-3200 cm⁻¹ | Two sharp bands (asymmetric and symmetric stretches).[9][11][12] |
| C=N Stretch (thiadiazole ring) | ~1630 cm⁻¹ | Strong and sharp band.[11][12] |
| N-H Bend (amine) | ~1600 cm⁻¹ | Sharp band.[12] |
| C-S-C Stretch | Below 660 cm⁻¹ | Series of weak intensity bands.[9][12] |
The presence of two distinct bands for the N-H stretch is a strong indicator of a primary amine (NH₂).
Part 2: Chromatographic and Physicochemical Issues
Beyond spectroscopy, researchers often face challenges related to the purity, stability, and solid-state properties of these compounds.
FAQs: HPLC and TLC Analysis
Question 5: I'm observing peak tailing and inconsistent retention times when analyzing my compound by reverse-phase HPLC. What is the likely cause and how can I fix it?
Answer: Peak tailing and variable retention times for basic compounds like 2-amino-1,3,4-thiadiazoles on standard C18 columns are often caused by interactions between the basic amine groups and acidic silanol groups on the silica support.
Troubleshooting Protocol for HPLC Method Development:
-
Use a Low-Acidity Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Mobile Phase pH Control: Add a buffer to your mobile phase to control the pH. A slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) will protonate the amine groups, leading to more consistent interactions with the stationary phase and improved peak shape.[13]
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to achieve optimal retention and resolution.[14]
FAQs: Polymorphism and Stability
Question 6: My compound shows different melting points and solubility depending on the crystallization solvent. Could this be due to polymorphism?
Answer: Yes, this is a classic sign of polymorphism, which is the ability of a compound to exist in more than one crystalline form.[15] These different solid-state forms can have distinct physicochemical properties, including melting point, solubility, and stability.[15] Heterocyclic compounds are particularly prone to polymorphism.[15][16]
Initial Screening for Polymorphism:
-
Recrystallization Studies: Crystallize your compound from a variety of solvents with different polarities.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to look for different melting points or phase transitions.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.
Question 7: I'm seeing a loss of biological activity in my compound during long-term storage or in my cell-based assays. What could be the reason?
Answer: The 1,3,4-thiadiazole ring can be susceptible to degradation under certain conditions.
-
Hydrolytic Degradation: The ring can undergo cleavage, especially under basic or neutral pH conditions over extended periods.[17] This is a critical consideration for cell-based assays that run for 24-48 hours in neutral pH media.[17]
-
Metabolic Degradation: In cell-based assays, intracellular enzymes can metabolize the compound into inactive forms.[17]
Protocol for Assessing Compound Stability:
-
Prepare a stock solution of your compound in DMSO.
-
Dilute the stock solution into your assay buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of the parent compound remaining.[17]
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. (2022-10-17). [Link]
-
Polymorphism and Desmotropy in Heterocyclic Crystal Structures. ResearchGate. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis. [Link]
-
Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. (2004). [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. (2015). [Link]
-
Tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. (2020-11-20). [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. (2020-11-20). [Link]
-
Polymorphism and desmotropy in heterocyclic crystal structures. DIGITAL.CSIC. (2011). [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]
-
Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14). [Link]
-
Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3... ResearchGate. [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate. [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. (2021-02-17). [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]
-
1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. (2019-04-21). [Link]
-
Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. International Journal of Chemical Studies. (2021-06-07). [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. (2023-01-18). [Link]
-
174 Thiadiazoles and Their Properties. ISRES. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. (2018-05-31). [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme. (2024-06-10). [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. [Link]
-
Heterocyclic Compounds. MSU chemistry. [Link]
-
1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. (2024-06-15). [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Acceso denegado | DIGITAL.CSIC [digital.csic.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Drug Discovery
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow for favorable interactions with biological targets and the ability to cross cellular membranes.[1] This has led to the development of a diverse array of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a comparative analysis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine against other 5-substituted-2-amino-1,3,4-thiadiazole derivatives, offering insights into their potential therapeutic applications based on available experimental data and established structure-activity relationships (SAR). While direct experimental data for this compound is limited, this guide will extrapolate its potential performance based on the well-documented activities of its structural analogs.
Anticancer Activity: A Comparative Analysis
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the design of novel anticancer agents. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the cytotoxic activity of these compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 5-substituted-2-amino-1,3,4-thiadiazoles is significantly influenced by the electronic and steric properties of the substituent at the 5-position.
-
Aromatic Substituents: The presence of an aromatic ring at the 5-position is a common feature in many potent anticancer thiadiazole derivatives. The substitution pattern on this aryl ring can further enhance activity. For instance, compounds with electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups on the phenyl ring have demonstrated significant cytotoxicity against various cancer cell lines.[3] Conversely, electron-donating groups like methoxy can also contribute to potent activity, as seen in derivatives with a 3,4,5-trimethoxyphenyl group.[4]
-
Alkyl and Alkoxy Substituents: While less common than aryl substituents, the presence of alkyl or alkoxy groups at the 5-position can also confer anticancer properties. The ethoxymethyl group in our target compound introduces a degree of flexibility and potential for hydrogen bonding, which could influence its interaction with biological targets. Based on SAR studies of related compounds, it is hypothesized that the ether oxygen could act as a hydrogen bond acceptor, potentially enhancing binding affinity to target enzymes or receptors.
Comparative in vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against different cancer cell lines. This data provides a benchmark for predicting the potential efficacy of this compound.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chlorophenyl | MCF-7 (Breast) | 7.56 | [5] |
| 2 | 4-Fluorophenyl | MCF-7 (Breast) | - | [3] |
| 3 | 4-Nitrophenyl | MCF-7 (Breast) | - | [3] |
| 4 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 6.6 | [4] |
| 5 | 2,5-Dimethoxyphenyl | HT-29 (Colon) | >100 | [6] |
| 6 | 2,5-Dimethoxyphenyl | MDA-MB-231 (Breast) | >100 | [6] |
| 7 | Benzyl | Ehrlich Ascites Carcinoma (In vivo) | % inhibition: 54.63 | [7] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Antimicrobial Activity: A Broad Spectrum of Action
1,3,4-Thiadiazole derivatives are well-recognized for their potent and broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The 2-amino-5-substituted-1,3,4-thiadiazole scaffold has been a fruitful starting point for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial profile of these compounds is also heavily dependent on the nature of the 5-substituent.
-
Aryl and Heteroaryl Substituents: The introduction of substituted phenyl rings at the 5-position has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[3] Halogenated phenyl groups, in particular, have been shown to enhance antibacterial efficacy.[10][11]
-
Alkyl and Functionalized Alkyl Substituents: The presence of various alkyl and functionalized alkyl groups can also lead to potent antimicrobial agents. The ethoxymethyl group of this compound, with its ether linkage, could potentially enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected 5-substituted-2-amino-1,3,4-thiadiazole derivatives, typically reported as the diameter of the zone of inhibition in agar diffusion assays or as Minimum Inhibitory Concentration (MIC).
| Compound ID | 5-Substituent | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 8 | 4-Chlorophenyl | S. aureus | MIC: 20-28 | [10] |
| 9 | 4-Fluorophenyl | S. aureus | MIC: 20-28 | [10] |
| 10 | 4-Hydroxyphenyl | A. niger | MIC: 32-42 | [11] |
| 11 | 4-Methoxyphenyl | A. niger | MIC: 32-42 | [11] |
| 12 | Styryl | S. aureus | High activity | [1] |
| 13 | Styryl | E. coli | High activity | [1] |
Enzyme Inhibition: Targeting Key Pathological Pathways
Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, most notably carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5] The 2-sulfonamido-1,3,4-thiadiazole scaffold is a classic pharmacophore for CA inhibitors, with the well-known drug acetazolamide being a prime example. While our target compound is a 2-amino derivative, the thiadiazole ring itself is a key feature for CA binding. The nature of the 5-substituent can influence the potency and selectivity of inhibition against different CA isoforms.[12][13][14]
Derivatives with a sulfonamide group at the 2-position and various substituents at the 5-position have shown potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).[12] The ethoxymethyl group in a hypothetical 2-sulfonamido analog could potentially interact with amino acid residues in the active site of the enzyme, influencing its inhibitory profile.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key biological assays are provided below.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A general and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.
Workflow for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
Caption: General synthetic scheme for 2-amino-5-substituted-1,3,4-thiadiazoles.
Step-by-Step Protocol:
-
To a stirred solution of the appropriate carboxylic acid (1 equivalent) in a suitable solvent, add thiosemicarbazide (1 equivalent).
-
Slowly add a dehydrating/cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, while maintaining the temperature.[3]
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Workflow for the MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[15][17]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 24 to 48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20]
Workflow for the Agar Well Diffusion Method
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Step-by-Step Protocol:
-
Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.[19]
-
Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.[21]
-
Add a specific volume of the test compound solution (at a known concentration) into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[18]
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion and Future Perspectives
The 2-amino-1,3,4-thiadiazole scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct experimental evidence for this compound is currently lacking, the extensive body of research on its structural analogs provides a strong foundation for predicting its potential biological activities. The presence of the flexible and polar ethoxymethyl group at the 5-position suggests that this compound could exhibit interesting anticancer and antimicrobial properties, potentially through unique interactions with biological targets.
Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound. Such studies should include its synthesis and subsequent evaluation in a panel of cancer cell lines and against a broad range of microbial pathogens. A direct comparison with established 5-aryl and 5-alkyl-2-amino-1,3,4-thiadiazole derivatives would provide valuable insights into the structure-activity relationships of this important class of compounds and could pave the way for the development of new and more effective therapeutic agents.
References
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). [Source not available].
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (n.d.). PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- The Study of Chemical and Biological Behaviour of Novel 2-Ammino-5-(Substituted)-1,3,4-Thiadiazole. (2022).
- Agar well diffusion assay. (2020). YouTube.
- 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. (2008). PubMed.
- MTT assay protocol. (n.d.). Abcam.
- Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (2000). PubMed.
- Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. (n.d.). Arabian Journal of Chemistry.
- Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)
- Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. (n.d.). ASM Journals.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- MTT Assay Protocol for Cell Viability and Prolifer
- Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2006). PubMed.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). [Source not available].
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
- Detailed protocol for MTT Cell Viability and Prolifer
- Antimicrobial activity of 1, 3, 4-thiadiazole deriv
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). MDPI.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). [Source not available].
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.
- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH.
- Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrlich ascites carcinoma bearing mice. (n.d.).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.).
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. researchhub.com [researchhub.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. hereditybio.in [hereditybio.in]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 5-Substituted-1,3,4-Thiadiazol-2-amines
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1] Among these, 5-substituted-1,3,4-thiadiazol-2-amines have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[2][3] The substituent at the 5-position plays a pivotal role in modulating the pharmacological profile of these compounds, making the structure-activity relationship (SAR) a critical area of investigation for researchers and drug development professionals.
This guide provides a comparative analysis of the biological activities of 5-substituted-1,3,4-thiadiazol-2-amines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, outline the protocols for their evaluation, and explore the underlying mechanisms of action.
Anticancer Activity: A Tale of Substituents
The quest for novel anticancer agents has led to the exploration of a multitude of 1,3,4-thiadiazole derivatives. The cytotoxic activity of these compounds is profoundly influenced by the nature of the substituent at the 5-position.
Comparative Cytotoxicity
In vitro studies against various human cancer cell lines have demonstrated that 5-aryl-substituted-1,3,4-thiadiazol-2-amines often exhibit significant anticancer activity. The electronic properties and steric bulk of the aryl substituent are key determinants of their potency.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4c | 4-Chlorophenyl | Breast (MCF-7) | Moderate to good | [4] |
| 4f | 4-Methoxyphenyl | Breast (MCF-7) | Moderate to good | [4] |
| 4g | 3,4,5-Trimethoxyphenyl | Breast (MCF-7) | Moderate to good | [4] |
| 4e | o-Ethoxyphenyl (in a more complex derivative) | Liver (HepG2) | 3.13 | [5] |
| 4i | Benzyl (in a more complex derivative) | Breast (MCF-7) | 2.32 | [5] |
| 5-FU | (Reference Drug) | Breast (MCF-7) | 6.80 | [5] |
| 5-FU | (Reference Drug) | Liver (HepG2) | 8.40 | [5] |
| 2g | 2-(Benzenesulfonylmethyl)phenyl | Colon (LoVo) | 2.44 | [6] |
| 2g | 2-(Benzenesulfonylmethyl)phenyl | Breast (MCF-7) | 23.29 | [6] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.
The data suggests that substitutions on the phenyl ring can significantly impact anticancer activity. For instance, compounds with chloro, methoxy, and trimethoxy substitutions have shown promising results against breast cancer cell lines.[4] More complex derivatives featuring o-ethoxyphenyl and benzyl groups have demonstrated potent cytotoxicity against liver and breast cancer cells, respectively, with IC50 values lower than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[5] Furthermore, a derivative with a benzenesulfonylmethyl)phenyl substituent at the 5-position exhibited a particularly low IC50 value against colon cancer cells.[6]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of these thiadiazole derivatives are not merely due to non-specific cytotoxicity. Studies have indicated that they can induce cell cycle arrest and apoptosis, key mechanisms for controlling cancer cell proliferation.[5] For example, certain 5-aryl-1,3,4-thiadiazole derivatives have been shown to arrest the cell cycle at the S and G2/M phases in liver and breast cancer cells, respectively.[5] Moreover, a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels suggests that their cytotoxic effect is mediated through the induction of apoptotic cell death.[5] Some compounds have also been found to interact with and cleave DNA, further contributing to their anticancer properties.[7][8]
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 5-Substituted-1,3,4-thiadiazol-2-amines have emerged as a promising scaffold for this purpose, exhibiting activity against a range of bacteria and fungi.[9][10]
Structure-Activity Relationship in Antimicrobial Action
The nature of the substituent at the 5-position is a critical determinant of the antimicrobial spectrum and potency.
-
Antibacterial Activity : Halogenated phenyl groups at the 5-position, such as those with fluorine and chlorine, have been shown to confer good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[9][10] For instance, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 20-28 µg/mL against these bacteria.[9][10]
-
Antifungal Activity : In contrast, the presence of oxygenated substituents on the phenyl ring, such as methoxy groups, tends to enhance antifungal activity against pathogens like Aspergillus niger and Candida albicans.[4][10] Derivatives with these substitutions have shown MIC values between 32-42 µg/mL.[10]
| Substituent Type at 5-Position | Predominant Activity | Target Organisms | Reference |
| Halogenated Phenyl (e.g., -F, -Cl) | Antibacterial | Gram-positive bacteria (S. aureus, B. subtilis) | [9][10] |
| Oxygenated Phenyl (e.g., -OCH3) | Antifungal | A. niger, C. albicans | [4][10] |
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain 5-aryl-1,3,4-thiadiazol-2-amines have demonstrated promising in vitro anti-inflammatory activity.[11]
Membrane Stabilization: A Key Indicator
A common method to assess in vitro anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization technique. This assay measures the ability of a compound to prevent hypotonicity-induced lysis of red blood cells, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Several 5-aryl-1,3,4-thiadiazol-2-amines have exhibited significant membrane-stabilizing effects, comparable to the standard anti-inflammatory drug Diclofenac sodium.[11] This suggests their potential to mitigate the inflammatory response.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
A general and widely used method for the synthesis of these compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[4]
DOT Diagram: Synthetic Pathway
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., 5-FU) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization
Step-by-Step Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isosaline.
-
Mix the test compounds at various concentrations with the HRBC suspension.
-
Incubate the mixture at 37°C for 30 minutes.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.
-
Calculate the percentage of membrane stabilization. A reference drug like Diclofenac sodium should be used for comparison. [11]
Conclusion
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned by modifying the substituent at the 5-position. Aryl substitutions, particularly those with electron-withdrawing or -donating groups, have shown significant promise in the realms of anticancer, antimicrobial, and anti-inflammatory research. Future investigations should focus on expanding the diversity of substituents and conducting in vivo studies to validate the promising in vitro results. A deeper understanding of the mechanisms of action will further guide the rational design of more potent and selective 1,3,4-thiadiazole-based drugs.
References
- Benchchem. A Comparative Analysis of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives as Anticancer Agents.
- Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
- Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives.
- Benchchem. In Vivo Anticancer Activity of 5-Pentyl-1,3,4-thiadiazol-2-amine: A Comparative Guide.
- NIH. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- NIH. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- ScienceOpen. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
-
Heterocyclic Letters. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][11][12]HIADIAZOLE DERIVATIVES: A REVIEW. Available from:
- NIH. Structure-activity relationships of thiadiazole agonists of the human secretin receptor.
-
MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
-
PubMed. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. Available from: [Link]
-
NIH. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Available from: [Link]
-
NIH. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Available from: [Link]
-
ResearchGate. Anti-inflammatory activity of N- (substituted). Available from: [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
-
Taylor & Francis Online. New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Available from: [Link]
-
Semantic Scholar. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]
-
MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]
-
ResearchGate. (PDF) 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions | Semantic Scholar [semanticscholar.org]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Bioactivity Validation of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. As a molecule belonging to the esteemed 1,3,4-thiadiazole class, it holds significant promise. However, its specific biological activities are not yet extensively documented in peer-reviewed literature. This document, therefore, serves as a strategic guide for researchers, scientists, and drug development professionals, outlining a rigorous, multi-faceted approach to systematically uncover and benchmark its therapeutic potential. We will delve into the established bioactivities of its structural analogs to build a strong rationale for experimental design, present detailed protocols for validation, and propose a framework for comparing its efficacy against established therapeutic agents.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, enhancing interaction with biological targets.[2] This structural motif is a bioisostere of the pyrimidine ring, a core component of nucleic acids, suggesting a potential to interfere with DNA replication and other fundamental cellular processes.[3][4] Consequently, derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic effects.[1][5][6][7]
The 2-amino-1,3,4-thiadiazole subset, in particular, has been a fertile ground for the discovery of potent bioactive agents. The presence of the amino group at the 2-position provides a crucial site for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. It is within this promising chemical space that our target compound, this compound, resides. While this specific molecule is commercially available (CAS No. 15884-88-5), a thorough validation of its bioactivity is a critical step toward understanding its therapeutic potential.[8]
Comparative Bioactivity Landscape: Learning from Analogs
The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at these positions. A survey of the literature provides a compelling rationale for prioritizing anticancer and antimicrobial screening for this compound.
Anticancer Potential
Numerous studies have demonstrated the cytotoxic properties of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines.[4][9][10][11] For instance, derivatives with substituted phenyl rings at the 5-position have shown significant activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.[4][12][13] The introduction of different moieties at the 2-amino position has been shown to further enhance this activity.[9] The ethoxymethyl group at the C5 position of our target compound is a relatively small, flexible, and polar substituent. Its impact on anticancer activity is currently unknown, making a systematic in vitro evaluation a high-priority endeavor.
Antimicrobial Potential
The 1,3,4-thiadiazole nucleus is also a core component of many compounds with potent antimicrobial activity.[14][15] Analogs bearing substituted phenyl rings have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14] Antifungal activity against species like Aspergillus niger and Candida albicans has also been reported.[13][14] The structure-activity relationship studies suggest that substitutions on the 1,3,4-thiadiazole ring play a critical role in determining the antimicrobial spectrum and potency.[15] Therefore, a comprehensive screening of this compound against a panel of pathogenic microbes is warranted.
Proposed Experimental Validation Strategy
To objectively assess the bioactivity of this compound, a two-pronged approach focusing on its potential anticancer and antimicrobial activities is recommended. This involves a series of well-established in vitro assays designed to provide quantitative measures of efficacy, which can then be compared to standard therapeutic agents.
Workflow for Bioactivity Screening
The overall workflow for validating the bioactivity of the target compound is depicted below. This systematic process ensures a logical progression from initial broad screening to more focused quantitative analysis.
Caption: Proposed workflow for bioactivity validation.
In-Depth Guide: Anticancer Activity Validation
Rationale and Experimental Design
The initial step in assessing anticancer potential is to screen the compound against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for evaluating cell viability and, by extension, the cytotoxic effects of a compound.[3][16] This assay measures the metabolic activity of mitochondria, which is indicative of the number of viable cells.
Proposed Human Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
HCT-116: Human colon carcinoma
-
HepG2: Human hepatocellular carcinoma
-
A549: Human lung carcinoma
Comparative Control Compounds:
-
Doxorubicin: A widely used chemotherapeutic agent with a broad spectrum of activity.[17]
-
5-Fluorouracil (5-FU): An antimetabolite drug commonly used in the treatment of colorectal and breast cancers.[6]
-
Vehicle Control: DMSO (Dimethyl sulfoxide) at the same concentration used to dissolve the test compound.
Detailed Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound and the control drugs (Doxorubicin, 5-FU) in the growth medium. A typical concentration range would be from 0.1 to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and control drugs. Include wells with medium and DMSO as a vehicle control and wells with only medium as a negative control.
-
Incubation: Incubate the plates for another 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation and Comparative Analysis
The results should be summarized in a table comparing the IC₅₀ values of this compound with the standard drugs across the different cell lines.
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 | MDA-MB-231 | HCT-116 | HepG2 | A549 |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin | 0.5-1.5 | 0.8-2.0 | 0.2-1.0 | 0.4-1.2 | 0.1-0.8 |
| 5-Fluorouracil | 5-15 | 20-50 | 2-10 | 8-25 | 15-40 |
Note: Ranges for control drugs are indicative and can vary between experiments.
In-Depth Guide: Antimicrobial Activity Validation
Rationale and Experimental Design
To determine the antimicrobial potential of this compound, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][5][18] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]
Proposed Microbial Strains:
-
Gram-positive Bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungi:
-
Candida albicans (ATCC 90028)
-
Aspergillus niger (ATCC 16404)
-
Comparative Control Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[13]
-
Fluconazole: A broad-spectrum antifungal agent.[13]
-
Vehicle Control: DMSO
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound and the control drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
Workflow Diagram and Data Presentation
The following diagram illustrates the broth microdilution workflow for determining the MIC.
Caption: Workflow for MIC determination via broth microdilution.
The MIC values should be compiled into a table for clear comparison with standard antimicrobial agents.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Ciprofloxacin | 0.25-1 | 0.125-0.5 | 0.015-0.125 | 0.25-1 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 0.25-2 | 8-64 |
Note: Ranges for control drugs are indicative and can vary between experiments.
Elucidating the Mechanism of Action: A Look Forward
Should this compound demonstrate significant anticancer or antimicrobial activity, the subsequent logical step would be to investigate its mechanism of action. Based on the activities of related 1,3,4-thiadiazoles, several potential molecular targets could be explored.[5] For anticancer activity, this could involve assays for enzyme inhibition (e.g., kinases, topoisomerases) or studies on the induction of apoptosis and cell cycle arrest.[4] For antimicrobial activity, further studies could investigate its effects on cell wall synthesis, protein synthesis, or nucleic acid replication.
The following diagram illustrates a potential signaling pathway that is often implicated in cancer and could be a target for 1,3,4-thiadiazole derivatives.
Caption: Potential inhibition of a growth factor signaling pathway.
Conclusion
While this compound remains a molecule with largely unexplored biological functions, its structural similarity to a well-established class of bioactive compounds makes it a compelling candidate for further investigation. The experimental framework detailed in this guide provides a robust, logical, and comparative approach to systematically validate its potential anticancer and antimicrobial activities. By adhering to these rigorous protocols and employing standard reference compounds for benchmarking, researchers can generate high-quality, reproducible data that will be instrumental in defining the therapeutic promise of this novel 1,3,4-thiadiazole derivative.
References
-
Kaspersen, S. J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Abdel-Wahab, B. F., et al. (2018). Synthesis and In vitro Antiproliferative Evaluation of New Synthesized 1,3,4-Thiadiazole-Based Heterocycles. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 48-55.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro. BenchChem.
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]
-
El-Sayed, N. A., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
- Sakurai, Y., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research.
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 103-114.
-
Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
Wikipedia. (2023). Minimum inhibitory concentration. Wikipedia. [Link]
-
Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PubMed Central. [Link]
- Wouters, J., & Pauwels, R. (2001). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Medicine, 53, 23-32.
-
Seremet, O. C., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
- Upadhyay, A., & Mishra, A. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 473-480.
- Shaik, A. B., et al. (2017). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
-
El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
- Mangalmay Journal of Management & Technology. (2017). (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine.
-
Sanford Guide. (2022). Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. [Link]
-
Plech, T., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed Central. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PubMed Central. [Link]
- ResearchGate. (2015). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.
-
Bakr, M. F., et al. (2015). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]
- Al-Juboori, A. M. J., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 903-911.
-
Zhivotova, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed Central. [Link]
-
Chemsrc. (2025). 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Chemsrc. [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science. [Link]
-
Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. SciSpace. [Link]
Sources
- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15884-88-5|this compound|BLD Pharm [bldpharm.com]
- 9. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide delves into the nuanced world of 5-substituted-2-amino-1,3,4-thiadiazoles, with a particular focus on elucidating the structure-activity relationship (SAR) of analogs related to 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. While direct comparative studies on a systematic variation of the 5-alkoxymethyl chain are not extensively documented in current literature, this guide synthesizes available data to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the synthetic pathways, analyze the impact of structural modifications on biological outcomes, and provide detailed experimental protocols to empower further research in this promising area.
The Architectural Blueprint: Synthesizing the 1,3,4-Thiadiazole Core
The primary and most efficient route to constructing the 2-amino-5-substituted-1,3,4-thiadiazole scaffold involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[2] This method is highly adaptable for creating a diverse library of analogs. For the synthesis of this compound, the logical starting materials would be ethoxyacetic acid and thiosemicarbazide. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization.
The choice of dehydrating agent is critical and can influence reaction conditions and yield. Commonly employed reagents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2] The general synthetic workflow is depicted below.
Caption: General synthetic route to this compound.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 2-amino-5-substituted-1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at both the C5 and N2 positions. Analysis of various studies reveals key trends that can guide the design of more potent and selective analogs.
Impact of the 5-Position Substituent
The substituent at the 5-position of the thiadiazole ring is a critical determinant of the compound's biological activity profile. While specific data on varying the alkoxymethyl chain length is sparse, we can infer the importance of this position by examining related analogs.
-
Aromatic vs. Aliphatic Substituents: A vast number of studies have focused on analogs bearing aromatic or heteroaromatic rings at the 5-position. For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have demonstrated significant antimicrobial and anticancer activities.[1] The presence of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) on the phenyl ring often enhances antibacterial activity, particularly against Gram-positive bacteria.[3] Conversely, oxygenated substituents such as methoxy or hydroxyl groups on the phenyl ring can impart antifungal properties.[3]
-
Lipophilicity and Steric Factors: The introduction of bulky, lipophilic groups at the 5-position can also modulate activity. For example, adamantyl-substituted analogs have shown promising antifungal activity.[3] The ethoxymethyl group in our core compound of interest is a relatively small, flexible, and moderately lipophilic substituent. It is plausible that variations in the length and branching of this alkyl chain would impact the compound's interaction with biological targets, though further experimental validation is required.
Influence of the 2-Amino Group and its Derivatives
The 2-amino group is a versatile handle for chemical modification and plays a crucial role in the molecule's overall activity, often acting as a key pharmacophoric feature.
-
Unsubstituted Amino Group: The free amino group is often essential for certain biological activities. In some antimicrobial studies, the unsubstituted 2-amino-1,3,4-thiadiazole was found to be more potent than its N-substituted counterparts.[3]
-
N-Substitution: Conversely, in other contexts like anticancer activity, substitution on the 2-amino group with aryl or heteroaryl moieties has led to highly potent compounds. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been identified as a promising anticancer agent.[4] The formation of Schiff bases by condensing the 2-amino group with various aldehydes is a common strategy to generate diverse analogs with a wide range of biological activities.
The interplay between the substituents at the 2- and 5-positions is complex and often synergistic. The following diagram illustrates the key areas of modification on the 2-amino-5-substituted-1,3,4-thiadiazole scaffold that influence its biological activity.
Caption: Structure-Activity Relationship (SAR) map for 2,5-disubstituted 1,3,4-thiadiazoles.
Comparative Biological Activity Data
To provide a quantitative perspective, the following table summarizes the antimicrobial activity of representative 2-amino-5-substituted-1,3,4-thiadiazole analogs from the literature. It is important to note that these compounds were not tested in a single study, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | 5-Substituent (R¹) | 2-Amino Substituent (R²) | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1 | 4-Fluorophenyl | H | Staphylococcus aureus | 20-28 | [3] |
| 2 | 4-Chlorophenyl | H | Staphylococcus aureus | 20-28 | [3] |
| 3 | 4-Hydroxyphenyl | H | Aspergillus niger | 32-42 | [3] |
| 4 | 4-Methoxyphenyl | H | Aspergillus niger | 32-42 | [3] |
| 5 | p-Nitrophenyl | 1-Adamantyl | Escherichia coli | Good Activity | [3] |
| 6 | p-Chlorophenyl | 1-Adamantyl | Staphylococcus aureus | Good Activity | [3] |
Experimental Protocols
For researchers aiming to explore this chemical space, detailed and validated experimental protocols are essential.
Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (A Representative Analog)
This protocol is adapted from established methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[1]
Materials:
-
4-Chlorobenzoyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate solution
Procedure:
-
Synthesis of 1-(4-chlorobenzoyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide (0.1 mol) in a suitable solvent like pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (0.1 mol) dropwise with constant stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the intermediate.
-
-
Cyclization to 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine:
-
Carefully add the 1-(4-chlorobenzoyl)thiosemicarbazide (0.05 mol) in small portions to cold, concentrated sulfuric acid (50 mL) with stirring.
-
Allow the mixture to stand at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the final product.
-
Characterize the product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized thiadiazole analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While the existing literature provides a solid foundation for understanding the general SAR of this class of compounds, there is a clear opportunity for more focused research on analogs with non-aromatic, flexible side chains at the 5-position, such as the ethoxymethyl group. Systematic variation of the alkoxymethyl chain length and branching, coupled with modifications at the 2-amino position, will likely yield valuable insights and potentially lead to the discovery of new drug candidates with improved potency and selectivity. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
- Wu, J., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(19), 4453.
- Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
- Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335.
- Serban, G., & Udrea, A. M. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(4), 942.
- Saczewski, F., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3267-3275.
- Raj, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
- Huynh, T. K. P., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Szeliga, J., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100.
- Al-Ghorbani, M., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library. BenchChem.
- Tomma, J. H., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 1258-1266.
- Chavan, A. A., & Pai, N. R. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131.
- BenchChem. (2024). A Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Other Thiadiazole Isomers in Drug Discovery. BenchChem.
- Al-Abdullah, E. S., et al. (2011).
- Chapleo, C. B., et al. (1988). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 25(4), 1147-1152.
- Kumar, D., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 123-132.
- Gümüş, M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 24(18), 3338.
- Asati, V., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168.
- Kumar, A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Clinical and Diagnostic Research, 12(9), QC01-QC05.
- Al-Soud, Y. A., et al. (2015). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Genc, Y., et al. (2023). (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2).
- Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
- Koul, S., et al. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry, 129, 118527.
- Al-Tel, T. H., et al. (2010). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 15(12), 9124-9154.
- Singh, P., et al. (2019). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. Letters in Drug Design & Discovery, 16(10), 1152-1160.
- Athawale, S., et al. (2016). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiadiazole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile pharmacological activities.[1] Its mesoionic character allows for favorable membrane permeability, making it an attractive core for designing inhibitors that can effectively reach their intracellular targets.[1] This guide provides a comparative analysis of thiadiazole-based inhibitors targeting three critical enzyme classes: Carbonic Anhydrases, Histone Deacetylases, and Protein Kinases. We will delve into their mechanisms of action, present head-to-head experimental data against established inhibitors, and provide detailed protocols for their evaluation.
Thiadiazole-Based Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their role in pH regulation and other physiological processes makes them a key target for treating conditions like glaucoma and epilepsy.[2] Thiadiazole-sulfonamides are a well-established class of CA inhibitors, with acetazolamide being a notable example.
Mechanism of Action
Thiadiazole-based sulfonamides mimic the transition state of the CO2 hydration reaction. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, preventing the binding and catalysis of the natural substrate. The thiadiazole ring often engages in additional interactions with active site residues, enhancing binding affinity and selectivity.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of selected thiadiazole derivatives against human carbonic anhydrase isoforms (hCA-I and hCA-II) in comparison to the standard clinical inhibitor, Acetazolamide. Lower IC50 values indicate greater potency.
| Compound | hCA-I IC50 (nM) | hCA-II IC50 (nM) | Reference |
| Acetazolamide | 250 | 12 | [3] |
| Compound 1 | 180 | 9.8 | [3] |
| Compound 2 | 95 | 7.5 | [3] |
| Compound 3 | 150 | 10.2 | [3] |
| Compound 4 | 110 | 8.1 | [3] |
Note: Compounds 1-4 are pyrazole-sulfonamide derivatives containing a 1,3,4-thiadiazole moiety.
The data indicates that several novel thiadiazole derivatives exhibit comparable or even superior inhibitory activity against both hCA-I and hCA-II isoforms when compared to Acetazolamide.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of compounds against carbonic anhydrase based on the esterase activity of the enzyme.[2]
Workflow for in vitro Carbonic Anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Prepare a working solution of human carbonic anhydrase in the assay buffer.
-
Prepare serial dilutions of the thiadiazole inhibitor and a standard inhibitor (Acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 158 µL of assay buffer to each well.[2]
-
Add 2 µL of the inhibitor dilutions or DMSO (for the control) to the respective wells.[2]
-
Add 20 µL of the carbonic anhydrase working solution to all wells except the blank.[2]
-
Incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[2]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[2]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader.[4]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Thiadiazole-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in regulating gene expression. Dysregulation of HDAC activity is implicated in various cancers, making them a significant therapeutic target.
Mechanism of Action
Thiadiazole-based HDAC inhibitors typically feature a zinc-binding group (ZBG), a linker, and a cap group. The thiadiazole ring can function as a novel ZBG, chelating the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity.[5] This interaction blocks substrate access and inhibits the deacetylation process. The structure of a histone deacetylase homolog bound to the inhibitor SAHA reveals a tubular pocket and a zinc-binding site, which is the target for these inhibitors.[6]
Comparative Inhibitory Activity
The following table compares the HDAC inhibitory activity (IC50 values) of novel thiadiazole-based compounds with the well-known HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).
| Compound | HDAC Inhibition IC50 (µM) | Reference |
| SAHA (Vorinostat) | 0.15 ± 0.02 | [7] |
| Thiadiazole Derivative 34a | 0.089 ± 0.005 | [7] |
| Thiadiazole Derivative 34c | 0.22 ± 0.04 | [7] |
| Thiadiazole Derivative 34d | 0.33 ± 0.05 | [7] |
| Thiadiazole Derivative 40b | More potent than SAHA | [7] |
The data demonstrates that certain thiadiazole derivatives, such as compound 34a, exhibit more potent HDAC inhibition than the standard drug SAHA.[7]
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol describes a fluorometric assay for measuring HDAC activity and inhibition.[8][9]
Workflow for fluorometric HDAC activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare HDAC assay buffer.
-
Prepare the fluorogenic HDAC substrate according to the manufacturer's instructions.
-
Prepare a working solution of recombinant human HDAC enzyme.
-
Prepare serial dilutions of the thiadiazole inhibitor and a known HDAC inhibitor like Trichostatin A as a positive control.
-
-
Assay Procedure:
-
In a black 96-well plate, add the HDAC assay buffer, fluorogenic substrate, and either the thiadiazole inhibitor or vehicle control.
-
Initiate the reaction by adding the HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 15-30 minutes to allow the signal to develop.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Thiadiazole-Based Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation, and it is frequently hyperactivated in various cancers.[10]
Mechanism of Action
Thiadiazole derivatives can act as ATP-competitive inhibitors of protein kinases.[11] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The thiadiazole core can form key hydrogen bonds and hydrophobic interactions with the hinge region and other residues within the active site.
Thiadiazole inhibitors targeting the PI3K/Akt/mTOR pathway.
Comparative Inhibitory Activity
The following table presents the IC50 values of a novel thiadiazole-based PI3K inhibitor in comparison to a standard reference compound against various cancer cell lines.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | U-87 MG IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| BEZ235 (Reference) | >50 | >50 | >50 | >50 | [12] |
| Thiadiazole Derivative 18 | 4.75 | 0.50 | 1.25 | 2.50 | [12] |
This data highlights the potent anticancer effects of the thiadiazole derivative, which outperformed the reference drug BEZ235 in the tested cell lines.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[13][14]
Workflow for in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare working solutions of the kinase of interest, its specific substrate peptide, and ATP.
-
Prepare serial dilutions of the thiadiazole inhibitor in DMSO.
-
-
Kinase Reaction:
-
ADP Detection and Data Analysis:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The thiadiazole scaffold continues to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide underscores the potential of novel thiadiazole derivatives to surpass the efficacy of existing standard-of-care inhibitors for carbonic anhydrases, HDACs, and protein kinases. The detailed experimental protocols provided herein offer a robust framework for the in-house evaluation and characterization of new chemical entities incorporating this versatile heterocycle. As our understanding of the structure-activity relationships of thiadiazole inhibitors deepens, we can anticipate the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(15), 5586-5593. [Link]
-
Zheng, W., et al. (2008). Structure-activity relationship study of[2][15][16]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4932-4935. [Link]
-
Stebbins, J. L., et al. (2008). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-terminal Kinase. Journal of Medicinal Chemistry, 51(20), 6363-6373. [Link]
-
Wang, Y., et al. (2021). Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. Bioorganic Chemistry, 115, 105257. [Link]
-
Khan, I., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 863. [Link]
-
Lusic, H., et al. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology, 573, 145-166. [Link]
-
García-García, A., et al. (2015). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 13(33), 8825-8834. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the synthesized compounds as cytotoxic agents. [Link]
-
Trafalis, D. T., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Pharmaceutics, 13(4), 493. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Cakmak, O., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Omega, 2(2), 539-545. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
-
Schiffer, T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
-
ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. [Link]
-
Ali, B., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47078-47091. [Link]
-
Knerr, P. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(2), 434. [Link]
-
Acar Çevik, U., et al. (2024). Synthesis of a new thiadiazole-benzodioxole derivative, investigation of acetylcholinesterase inhibition with in vitro and in silico studies. Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 693-702. [Link]
-
ResearchGate. (2021). (PDF) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Yurttaş, L., et al. (2015). Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 926-932. [Link]
-
ResearchGate. (2017). (PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values (µM) among all compounds and the reference drug after treatment of the lung cancer (A549) cell line for 48 hours. [Link]
-
ResearchGate. (n.d.). The PI3K/AKT/mTOR signaling pathway. [Link]
-
Staszowska-Karkut, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1802. [Link]
-
Preprints.org. (2023). SAHA Analogues Bearing Azaheterocycles in CAP Group and Variable Methylene Chain Length: Synthesis and HDAC Inhibitory Ability. [Link]
-
ResearchGate. (n.d.). Structural details, IC 50 values and CC 50 values of compounds 4-25. [Link]
-
LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. [Link]
-
Barbo, A., et al. (1993). Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity. Journal of Medicinal Chemistry, 36(14), 2045-2050. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 32(1), 57-70. [Link]
-
Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188-193. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2023). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. [Link]
Sources
- 1. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. content.abcam.com [content.abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of Thiadiazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental methodologies for validating the mechanism of action (MoA) of thiadiazole compounds. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Versatility of the Thiadiazole Scaffold and the Imperative of MoA Validation
The thiadiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet effects.[1][2][3] The 1,3,4-thiadiazole isomer, in particular, is extensively studied due to its favorable pharmacokinetic properties and its role as a bioisostere of pyrimidine, suggesting a potential to interfere with nucleic acid replication.[4][5] Its mesoionic character facilitates passage across cellular membranes, allowing these compounds to interact with a diverse range of intracellular biological targets.[1][4][5]
However, this therapeutic potential can only be fully realized through a precise understanding of a compound's mechanism of action. Validating the MoA is a cornerstone of drug discovery, as it builds confidence in a compound's therapeutic potential, helps predict potential side effects, and informs on strategies for lead optimization.[6][7][8][9] This guide will provide a comparative framework for the key experimental techniques used to elucidate the MoA of thiadiazole compounds, supported by detailed protocols and data interpretation insights.
Chapter 1: Initial Target Hypothesis Generation: In Silico and High-Throughput Approaches
Before embarking on extensive wet-lab experiments, computational and high-throughput screening methods can provide initial hypotheses about the potential targets of a thiadiazole compound.
Computational Approaches: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target molecule, such as a protein.[1][4] For thiadiazole compounds, which are known to interact with a variety of enzymes, docking studies can provide valuable insights into potential binding modes and affinities.[1][4][10] For instance, docking studies have been used to predict the binding of thiadiazole derivatives to the active sites of kinases like PI3Kα and Akt, as well as the anti-apoptotic protein Bcl-2.[1][4]
Experimental Workflow: Molecular Docking Study
Caption: Workflow for a typical molecular docking study.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large libraries of compounds against a specific target or cellular phenotype.[7] This method is invaluable for identifying initial "hits" from a diverse chemical space. A primary assay, often an enzyme activity or cell viability assay, is used to screen thousands to millions of compounds.[6]
Chapter 2: In Vitro Target Validation: Probing Direct Interactions
Once initial hypotheses are generated, the next critical step is to validate the direct interaction between the thiadiazole compound and its putative target.
Biochemical Assays: Quantifying Target Modulation
Biochemical assays directly measure the effect of a compound on the activity of a purified protein, most commonly an enzyme.[6] Given that many thiadiazole derivatives target enzymes like kinases, carbonic anhydrases, and cyclooxygenases, these assays are fundamental for MoA validation.[2][10]
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a thiadiazole compound against a specific kinase, such as Akt.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Akt1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Thiadiazole compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the thiadiazole compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted thiadiazole compound or DMSO (vehicle control) to the wells.
-
Incubate for a specified time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced. | High sensitivity, broad applicability to any kinase. | Indirect measurement of kinase activity. |
| HTRF® | Time-Resolved Fluorescence Energy Transfer between a labeled antibody and a labeled substrate. | Homogeneous assay, low background. | Requires specific antibodies and labeled substrates. |
| AlphaScreen® | Amplified luminescent proximity homogeneous assay. | High sensitivity, no-wash format. | Potential for interference from colored compounds. |
Biophysical Assays: Measuring Direct Binding
Biophysical techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) provide quantitative, real-time data on the binding kinetics and affinity of a drug-target interaction.[8] These label-free methods are crucial for confirming direct physical engagement.[8]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical workflow for an SPR experiment.
Chapter 3: Cellular Target Engagement and Pathway Analysis
While in vitro assays are essential, it is crucial to demonstrate that the thiadiazole compound engages its target within the complex environment of a living cell and elicits the expected downstream biological effects.
Cellular Assays: Assessing Phenotypic Responses
A variety of cellular assays can be employed to characterize the phenotypic effects of thiadiazole compounds.
-
Cytotoxicity Assays (MTT): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11] This is a common initial screen for anticancer compounds.[11][12][13]
-
Apoptosis Assays: Many anticancer thiadiazoles induce apoptosis.[1][11] Flow cytometry can be used to measure markers of apoptosis, such as caspase-3 activation and changes in mitochondrial membrane potential.[1]
-
Cell Cycle Analysis: Thiadiazole compounds can induce cell cycle arrest.[1] Flow cytometry with a DNA-staining dye (e.g., propidium iodide) can be used to analyze the distribution of cells in different phases of the cell cycle.[1]
Detailed Protocol: Flow Cytometry for Apoptosis Detection
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., A549 lung cancer cells) in appropriate media.
-
Treat cells with the thiadiazole compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the fluorochromes with an appropriate laser and collect the emission signals.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the thiadiazole compound.
-
Target-Specific Pathway Analysis: Western Blotting
If a thiadiazole compound is hypothesized to inhibit a kinase in a specific signaling pathway (e.g., the PI3K/Akt pathway), Western blotting can be used to measure the phosphorylation status of downstream proteins.[4] A decrease in the phosphorylation of a downstream target upon treatment with the compound provides strong evidence for on-target activity in a cellular context.
Chapter 4: Advanced Target Deconvolution Strategies
For novel thiadiazole compounds with unknown targets, more advanced techniques are required to identify the specific molecular interactors.
Genetic Approaches: CRISPR and RNAi
Genetic methods like CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi) can be used to validate a target's role in the observed phenotype.[9][14] If knocking out or knocking down a specific target protein confers resistance to the thiadiazole compound, it strongly suggests that this protein is the relevant target.[14]
Proteomic Approaches: Identifying Binding Partners
Proteomic methods can identify the direct binding partners of a compound from the entire proteome.[7] Affinity purification-mass spectrometry (AP-MS) involves immobilizing the thiadiazole compound on a solid support, incubating it with a cell lysate, and then identifying the proteins that bind to the compound using mass spectrometry.
Chapter 5: Comparative Analysis and Integrated Strategy
No single technique is sufficient to fully validate the MoA of a compound. A multi-pronged, integrated approach is necessary to build a compelling and robust case.
| Method | Principle | Throughput | Pros | Cons | Best Application for Thiadiazoles |
| Molecular Docking | Computational prediction of binding. | High | Inexpensive, provides structural insights. | Prone to false positives, requires a known target structure. | Hypothesis generation for known enzyme families. |
| Biochemical Assays | Measures effect on purified protein activity. | High | Quantitative, direct measure of functional modulation. | May not reflect cellular activity, requires purified protein. | Validating inhibition of specific enzymes (e.g., kinases). |
| SPR/BLI | Measures direct binding in real-time. | Medium | Quantitative kinetics and affinity, label-free. | Requires specialized equipment, can be technically demanding. | Confirming direct target binding and measuring affinity. |
| Cellular Assays | Measures phenotypic changes in cells. | High | Reflects biological activity in a relevant context. | Indirect, mechanism is not always clear from the phenotype alone. | Assessing overall cellular effects like cytotoxicity and apoptosis. |
| Western Blotting | Measures changes in protein levels/modification. | Low | Confirms on-target pathway modulation in cells. | Low throughput, semi-quantitative. | Validating inhibition of signaling pathways (e.g., Akt phosphorylation). |
| CRISPR/RNAi | Genetic perturbation of target expression. | Medium | Provides strong evidence for target causality. | Off-target effects can be a concern, can be time-consuming. | Definitive validation of target essentiality for compound activity. |
| AP-MS | Proteomic identification of binding partners. | Low | Unbiased identification of novel targets. | Can identify non-specific binders, technically complex. | Deconvolution of the target for novel compounds. |
Integrated Workflow for MoA Validation
Caption: An integrated workflow for validating the MoA of a thiadiazole compound.
Conclusion
Validating the mechanism of action of thiadiazole compounds is a complex but essential process in drug discovery and development. By employing a strategic and multi-faceted approach that combines computational, biochemical, biophysical, and cellular methodologies, researchers can build a robust and self-validating body of evidence. This guide provides a framework for making informed decisions about experimental design, ultimately leading to a more comprehensive understanding of how these versatile compounds exert their therapeutic effects.
References
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Nuvisan. Expert target identification & validation services for drug discovery. [Link]
-
Sartorius. Target Identification and Validation. [Link]
-
ResearchGate. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
National Center for Biotechnology Information. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
National Center for Biotechnology Information. Thiadiazole derivatives as anticancer agents. [Link]
-
SlideShare. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. [Link]
-
Royal Society of Chemistry. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
ResearchGate. Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
Taylor & Francis Online. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. [Link]
-
ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. [Link]
-
Pharmedico Publishers. a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. [Link]
Sources
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Target Identification and Validation | Sartorius [sartorius.com]
- 9. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. nuvisan.com [nuvisan.com]
A Researcher's Guide to Navigating the Cross-Reactivity Profile of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine's potential cross-reactivity, grounded in the well-documented pharmacological promiscuity of the 1,3,4-thiadiazole scaffold. While specific experimental data for this particular analogue is not publicly available, this document synthesizes existing knowledge of the thiadiazole class to offer a predictive framework and a robust experimental strategy for its comprehensive profiling.
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4] This versatility, however, hints at a potential for off-target interactions, making a thorough assessment of cross-reactivity a critical step in the development of any new thiadiazole-based therapeutic agent.[5]
The 1,3,4-Thiadiazole Scaffold: A Double-Edged Sword
The biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to their ability to interact with a diverse range of protein targets.[4][5] This promiscuity can be advantageous, offering the possibility of developing multi-target drugs for complex diseases. However, it also presents a significant challenge in achieving target selectivity and avoiding adverse off-target effects.[6] The physicochemical properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its broad target engagement.[5]
Comparative Analysis: Predicting Cross-Reactivity
To anticipate the potential cross-reactivity of this compound, we can draw parallels with other well-characterized 1,3,4-thiadiazole derivatives. The following table summarizes the known primary targets and off-target interactions of several representative compounds from this class. This comparative data underscores the importance of comprehensive profiling.
| Compound/Class | Primary Target(s) | Known Off-Target(s)/Cross-Reactivity | Therapeutic Area |
| Acetazolamide | Carbonic Anhydrase Isoforms | Various other zinc-containing metalloenzymes | Diuretic, Glaucoma |
| Sulfamethizole | Dihydropteroate Synthase | Potential for binding to other folate pathway enzymes | Antibacterial |
| Megazol | Trypanosomal Nitroreductase | Potential for off-target redox cycling and cytotoxicity | Antiprotozoal |
| Various Anticancer Thiadiazoles | Kinases, Tubulin, DHFR | Broad kinase cross-reactivity, interaction with other nucleotide-binding proteins | Oncology |
This table is illustrative and compiled from general knowledge of the pharmacology of these drug classes. Specific cross-reactivity profiles can be highly dependent on the full chemical structure of the molecule.
Based on the diverse activities of its parent scaffold, it is plausible that this compound could interact with a range of targets beyond its intended primary target. The ethoxymethyl substituent may influence its pharmacokinetic properties and target engagement profile.
Experimental Workflow for Assessing Cross-Reactivity
A rigorous and multi-faceted approach is essential for thoroughly characterizing the cross-reactivity profile of a novel compound. The following workflow outlines a logical progression of experiments, from broad screening to focused validation.
Caption: A phased experimental workflow for the comprehensive assessment of small molecule cross-reactivity.
Detailed Experimental Protocol: Kinase Inhibition Assay
One of the most common sources of off-target effects for small molecules is the kinase family. The following protocol provides a detailed methodology for an in vitro kinase inhibition assay.
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound (test compound)
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP) or the amount of substrate remaining.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Rationale for Experimental Choices:
-
Large Kinase Panel: Screening against a broad panel of kinases provides a comprehensive overview of the compound's selectivity profile within this important target class.[7]
-
In Vitro Assay: This initial screen is performed in a simplified, cell-free system to directly assess the interaction between the compound and the kinase, avoiding the complexities of cellular uptake and metabolism.
-
IC50 Determination: Quantifying the inhibitory potency (IC50) allows for a direct comparison of the compound's activity against different kinases and helps in prioritizing the most significant off-target hits.[8]
Navigating the Selectivity Spectrum: A Visual Representation
The concept of drug selectivity is not binary but rather a spectrum. A compound can range from highly selective for a single target to broadly active across multiple targets. Understanding where a compound lies on this spectrum is crucial for predicting its therapeutic potential and potential side effects.[8]
Caption: The spectrum of drug selectivity, from highly selective to multi-targeted agents.
Conclusion
While the specific cross-reactivity profile of this compound remains to be experimentally determined, the extensive literature on the 1,3,4-thiadiazole scaffold strongly suggests a potential for interactions with multiple biological targets. A systematic and rigorous evaluation of its selectivity, as outlined in this guide, is an indispensable step in its preclinical development. By employing a combination of broad panel screening, orthogonal validation assays, and cellular characterization, researchers can build a comprehensive understanding of the compound's off-target profile, ultimately enabling more informed decisions in the drug discovery and development process. This proactive approach to characterizing cross-reactivity is fundamental to developing safer and more effective medicines.[9]
References
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. (2024). Bioorganic & Medicinal Chemistry.
- An overview of biological activities of thiadiazole derivatives. (2024).
- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC - NIH. (n.d.).
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023).
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018).
- Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. (2011).
- Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. (n.d.).
- Differentiating Selectivity Vs Specificity in Pharmacology - Altabrisa Group. (2025). Altabrisa Group.
- How to improve drug selectivity? - Patsnap Synapse. (2025).
- Allergic reactions to small-molecule drugs : American Journal of Health-System Pharmacy. (2019). American Journal of Health-System Pharmacy.
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ovid.com [ovid.com]
A Comparative Guide to the Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines: Routes, Rationale, and Recommendations
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with the 2-amino-5-substituted derivatives being of particular interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent mesoionic character of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, thereby enhancing its interaction with biological targets.[3] This guide provides a comparative analysis of the principal synthetic routes to this privileged heterocyclic system, offering field-proven insights into the rationale behind experimental choices and detailed, self-validating protocols for key methodologies.
Strategic Overview of Synthetic Pathways
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines predominantly relies on the cyclization of thiosemicarbazide or its derivatives. The choice of the specific route is often dictated by the availability of starting materials, the desired substituent at the 5-position, and considerations of yield, purity, and environmental impact. The most prevalent strategies include:
-
Route A: Acid-Catalyzed Cyclization of Acylthiosemicarbazides: This is a classic and widely employed one-pot method involving the reaction of a carboxylic acid and thiosemicarbazide in the presence of a strong acid.
-
Route B: Oxidative Cyclization of Thiosemicarbazones: This two-step approach involves the initial formation of a thiosemicarbazone from an aldehyde, followed by oxidative cyclization to the desired thiadiazole.
-
Route C: Modern One-Pot Variations: Recent advancements have focused on developing more environmentally benign and efficient one-pot procedures, often employing alternative dehydrating agents or reaction conditions.
The following diagram illustrates the general workflow for these synthetic strategies.
Caption: General synthetic workflows for 5-substituted-1,3,4-thiadiazol-2-amines.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in any research and development campaign. The following table provides a comparative overview of the key parameters for the principal synthetic strategies.
| Parameter | Route A: Acid-Catalyzed Cyclization | Route B: Oxidative Cyclization | Route C: Modern One-Pot Variations |
| Starting Materials | Carboxylic Acid, Thiosemicarbazide | Aldehyde, Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide |
| Key Reagents | Concentrated H₂SO₄, POCl₃, PPA | FeCl₃, I₂, Cu(II) salts | Polyphosphate Ester (PPE), Microwave, Ultrasound |
| Reaction Time | 3-10 hours | 4-12 hours (two steps) | 5-60 minutes (Microwave/Ultrasound), 10 hours (PPE) |
| Typical Yields | 60-95%[4][5] | 50-85%[6] | 64-95%[7][8] |
| Advantages | One-pot, high yields, readily available starting materials. | Good for aldehydes, avoids harsh acidic conditions in the final step. | Faster reaction times, often higher yields, environmentally friendlier.[2][9] |
| Disadvantages | Harsh acidic conditions can be incompatible with sensitive functional groups, corrosive reagents. | Two-step process, use of heavy metal oxidants can be a concern. | Specialized equipment may be required (microwave/ultrasound). |
Detailed Experimental Protocols
Route A: Acid-Catalyzed Cyclization of Acylthiosemicarbazides
This method is a robust and widely used approach for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. The reaction proceeds via the in-situ formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[10]
Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine using Concentrated Sulfuric Acid
-
Reaction Setup: In a fume hood, cautiously add 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) in a flask, with constant stirring and cooling in an ice bath.[4]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the resulting solution with a saturated solution of potassium hydroxide (KOH) until the pH is alkaline.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 5-phenyl-1,3,4-thiadiazol-2-amine.[11]
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the cyclization of the acylthiosemicarbazide intermediate.
-
Ice Bath: The initial reaction is exothermic, and cooling is necessary to control the reaction rate and prevent unwanted side reactions.
-
Neutralization: The addition of a base is crucial to neutralize the excess acid and precipitate the amine product, which is soluble in its protonated form.
Caption: Workflow for Acid-Catalyzed Cyclization.
Route B: Oxidative Cyclization of Thiosemicarbazones
This two-step method is particularly useful when the starting material is an aldehyde. The intermediate thiosemicarbazone is first synthesized and then subjected to oxidative cyclization.
Protocol: Synthesis of a 5-substituted-1,3,4-thiadiazol-2-amine via Thiosemicarbazone
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
Dissolution: Dissolve the appropriately substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of Reagents: To this solution, add thiosemicarbazide (1 mmol) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours.[1]
-
Isolation: Cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Oxidative Cyclization
-
Suspension: Suspend the synthesized thiosemicarbazone (1 mmol) in a suitable solvent like ethanol.
-
Oxidant Addition: Add a solution of ferric chloride (FeCl₃) (2.5 mmol) in ethanol dropwise with stirring.
-
Reaction: Reflux the mixture for 2-3 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water. The solid product is filtered, washed with water, and recrystallized from an appropriate solvent.[6]
Causality of Experimental Choices:
-
Glacial Acetic Acid: Catalyzes the condensation reaction between the aldehyde and thiosemicarbazide to form the thiosemicarbazone.
-
Ferric Chloride (FeCl₃): Acts as an oxidizing agent to facilitate the intramolecular C-S bond formation, leading to the cyclized thiadiazole ring.[12]
Caption: Workflow for Oxidative Cyclization of Thiosemicarbazones.
Route C: Modern One-Pot Synthesis using Polyphosphate Ester (PPE)
This method represents a move towards greener and more efficient synthetic protocols, avoiding the use of highly corrosive and toxic reagents like POCl₃.[7][13]
Protocol: One-Pot Synthesis using PPE
-
Reaction Setup: In a reaction vessel, combine the carboxylic acid (1 mmol), thiosemicarbazide (1 mmol), and polyphosphate ester (PPE) in a suitable solvent such as chloroform.[1]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 60-80 °C, for several hours (e.g., 10 hours).[14]
-
Work-up: After the reaction is complete, add water to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Isolation: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by evaporation.
-
Purification: The crude product is then purified by recrystallization.
Causality of Experimental Choices:
-
Polyphosphate Ester (PPE): Acts as a mild and efficient dehydrating agent for the cyclization reaction.[7] It is considered a greener alternative to traditional strong acids.
-
Controlled Temperature: Maintaining the temperature in the specified range is crucial for the reaction to proceed efficiently without decomposition of the starting materials or product.
Caption: Workflow for One-Pot Synthesis using PPE.
Conclusion and Recommendations
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines can be achieved through several effective routes.
-
For robust, large-scale synthesis where the functional groups are tolerant to strong acids, the acid-catalyzed cyclization of acylthiosemicarbazides (Route A) remains a highly viable and cost-effective option.
-
When starting from aldehydes , the oxidative cyclization of thiosemicarbazones (Route B) is the preferred method.
-
For rapid synthesis, optimization, and in cases where milder conditions are required , modern one-pot methods such as the use of Polyphosphate Ester (Route C) or microwave-assisted synthesis offer significant advantages in terms of reaction time and environmental impact.
Researchers should carefully consider the nature of their specific substrate, available equipment, and desired scale of production when selecting the most appropriate synthetic strategy.
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), XXX-XXX. [Link]
-
Khosravi, S. S., Shahcheragh, S. S. M., & Abdul Rahman, M. M. B. (2020). one-pot-green-synthesis-of-some-novel-n-substituted-5-amino-1-3-4-thiadiazole-derivatives. Letters in Organic Chemistry. [Link]
-
Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(ii), 0-0. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 573-609. [Link]
-
Khosravi, S. S., et al. (2020). One-Pot Green Synthesis of Some Novel N-Substituted 5-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-231. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Shingare, M. S., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]
-
El-Sayed, M. A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6543. [Link]
-
Shingare, M. S., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. ResearchGate. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Kumar, A., et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]
-
Zhang, X., et al. (2020). Synthetic route to 5‐substituted amino‐1,3,4‐thiadiazoles 18–30.... ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 8(1), 1-8. [Link]
-
Kumar, D., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
-
Kumar, A., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(11), 4156-4169. [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
-
Goprolov, A. P., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4247. [Link]
-
Goprolov, A. P., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. ResearchGate. [Link]
-
Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 127-136. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Green Synthesis of Some Novel N-Substituted 5-Amino-1,3,4- Thiadiazole Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. iris.unipa.it [iris.unipa.it]
- 13. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (CAS No. 15884-88-5). The protocols outlined herein are designed to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe laboratory environment. Based on data from analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4]
Key Hazard Statements for Structurally Similar Compounds:
These classifications necessitate a stringent set of handling protocols and the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be appropriate for larger quantities or when there is a significant splash risk. | To prevent contact with the eyes, which can cause serious irritation.[2][3] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene).[5] Wear a laboratory coat and close-toed footwear.[6] For significant exposure risk, consider fire/flame resistant and impervious clothing.[1] | To prevent skin contact, which can lead to irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][7] | To prevent inhalation of dust, fumes, or vapors, which can cause respiratory tract irritation.[1][2][7] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[2][5][7] Wash hands thoroughly after handling.[1][2]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][7]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[1][2][7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][7] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation occurs or persists.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Keep unprotected personnel away.[2][6]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Containment and Cleaning Up: Sweep up and shovel the material into suitable, closed containers for disposal.[7] Avoid creating dust.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[1] This should be done at an appropriate treatment and disposal facility.[1]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
By adhering to these guidelines, you can confidently and safely handle this compound in your research and development endeavors.
References
-
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Chemsrc. Available from: [Link]
-
5-Methoxy-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
